molecular formula C17H16Cl2N2O B12364204 N-Nitrososertraline-d3

N-Nitrososertraline-d3

Cat. No.: B12364204
M. Wt: 338.2 g/mol
InChI Key: JSJQTSRHWMIRDB-JJJJTIDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrososertraline-d3 is a useful research compound. Its molecular formula is C17H16Cl2N2O and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

338.2 g/mol

IUPAC Name

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C17H16Cl2N2O/c1-21(20-22)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17H,7,9H2,1H3/t12-,17-/m0/s1/i1D3

InChI Key

JSJQTSRHWMIRDB-JJJJTIDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitrososertraline-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Core Applications and Analytical Methodologies

Introduction

N-Nitrososertraline-d3 is a deuterated, stable isotope-labeled form of N-Nitrososertraline. N-Nitrososertraline itself is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. This has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.

The primary and critical use of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Nitrososertraline in sertraline drug substances and products. Its stable isotope-labeled nature ensures that it behaves nearly identically to the non-labeled analyte (N-Nitrososertraline) during sample preparation, chromatography, and ionization, thereby correcting for variations in sample matrix effects and instrument response. This leads to more accurate and reliable quantification, which is essential for regulatory compliance and ensuring patient safety.

Chemical Identity

PropertyValue
IUPAC Name N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide
Synonyms N-Nitroso Sertraline-d3
Molecular Formula C₁₇H₁₃D₃Cl₂N₂O
Molecular Weight 338.25 g/mol

Primary Use and Applications

The core application of this compound is to serve as a robust internal standard for the quantitative analysis of N-Nitrososertraline impurity in sertraline pharmaceutical products. Its use is integral to the following critical activities in the pharmaceutical industry:

  • Analytical Method Development and Validation: It is essential for developing and validating sensitive and specific analytical methods, such as LC-MS/MS, to meet the stringent regulatory requirements for nitrosamine impurity testing.

  • Quality Control (QC) Testing: Pharmaceutical manufacturers use this compound in routine QC testing of raw materials and finished sertraline products to ensure that the levels of N-Nitrososertraline do not exceed the acceptable intake (AI) limits set by regulatory bodies like the FDA and EMA.

  • Stability Studies: It is employed in stability studies to monitor the formation of N-Nitrososertraline in sertraline products over time and under various storage conditions.

  • Regulatory Submissions: The use of a stable isotope-labeled internal standard like this compound provides a high level of confidence in the analytical data submitted to regulatory agencies for drug approval and post-market surveillance.

Analytical Performance Data

The following tables summarize the quantitative performance data from a representative LC-MS/MS method for the analysis of N-Nitrososertraline.

Table 1: Linearity and Limit of Quantification

ParameterValueReference
Linearity Range0.25 - 100 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99[2][3]
Limit of Quantification (LOQ)0.25 ppb (µg/kg)[2]

Table 2: Accuracy and Precision

ParameterValueReference
Accuracy (Recovery)85 - 93%[2][3]
Precision (%RSD)< 15%

Experimental Protocols

The following is a detailed methodology for a representative LC-MS/MS experiment for the quantification of N-Nitrososertraline in sertraline tablets using this compound as an internal standard.

Sample Preparation
  • Tablet Homogenization: A representative number of sertraline tablets (e.g., 20) are accurately weighed and finely crushed to a homogeneous powder using a mortar and pestle.

  • Extraction: An accurately weighed portion of the powdered tablets, equivalent to a specific amount of sertraline active pharmaceutical ingredient (API) (e.g., 50 mg), is transferred to a volumetric flask.

  • Internal Standard Spiking: A known concentration of this compound solution (e.g., 10 ng/mL) is added to the flask.

  • Dissolution and Dilution: The sample is dissolved and diluted to the final volume with a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.

  • Sonication and Centrifugation: The solution is sonicated for a specified period (e.g., 15 minutes) to ensure complete dissolution and extraction of the analyte. Subsequently, the solution is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 4: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 350 - 400 °C
Desolvation Gas Flow 800 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr

Table 5: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrososertraline 335.1275.1 (Quantifier)15 - 20
335.1159.0 (Qualifier)30 - 35
This compound 338.1278.1 (Quantifier)15 - 20

Note: The optimal collision energies may vary depending on the specific mass spectrometer used and should be optimized during method development.

Visualizations

Experimental Workflow for Quantification of N-Nitrososertraline

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification start Start: Sertraline Tablets crush Crush and Homogenize Tablets start->crush weigh Weigh Tablet Powder crush->weigh spike Spike with this compound (Internal Standard) weigh->spike dissolve Dissolve and Dilute in Solvent spike->dissolve extract Sonicate and Centrifuge dissolve->extract filter Filter Supernatant extract->filter lc_ms Inject into LC-MS/MS System filter->lc_ms Prepared Sample chromatography Chromatographic Separation lc_ms->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integrate Integrate Peak Areas (Analyte and Internal Standard) detection->integrate Raw Data calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify N-Nitrososertraline using Calibration Curve calculate->quantify report Report Final Concentration quantify->report

Caption: Experimental workflow for the quantification of N-Nitrososertraline.

Logical Relationship in Internal Standard Method

internal_standard_logic cluster_analytes Analytes in Sample cluster_process Analytical Process cluster_measurement Measurement cluster_quantification Quantification analyte N-Nitrososertraline sample_prep Sample Preparation (Extraction, Dilution) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms_analysis LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms_analysis analyte_response Analyte Signal lc_ms_analysis->analyte_response is_response Internal Standard Signal lc_ms_analysis->is_response ratio Response Ratio (Analyte Signal / IS Signal) analyte_response->ratio is_response->ratio concentration Final Concentration ratio->concentration calibration Calibration Curve calibration->concentration

Caption: Logic of the internal standard method for accurate quantification.

References

Synthesis and Characterization of N-Nitrososertraline-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrososertraline-d3, a deuterated isotopologue of the N-nitroso impurity of Sertraline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry. This compound is a critical reference standard for the accurate quantification of potentially genotoxic N-nitrosamine impurities in Sertraline drug substances and products.

Introduction

Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders. As with many pharmaceutical compounds containing secondary amine moieties, there is a potential for the formation of N-nitrosamine impurities, such as N-Nitrososertraline, during the manufacturing process or upon storage. Regulatory agencies worldwide have set stringent limits for the presence of such impurities due to their classification as probable human carcinogens.

The use of stable isotope-labeled internal standards is the gold standard for the accurate quantification of trace-level impurities by mass spectrometry-based methods. This compound, with three deuterium (B1214612) atoms on the N-methyl group, serves as an ideal internal standard for the analysis of N-Nitrososertraline, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response.

This guide details a plausible synthetic route for this compound and outlines the analytical techniques and expected data for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated precursor, Sertraline-d3, followed by its nitrosation.

Synthesis of Sertraline-d3

A plausible and efficient method for the synthesis of Sertraline-d3 involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (also known as Sertralone) with deuterated methylamine (B109427) (methylamine-d3) or its salt.

Reaction Scheme:

Sertraline-d3 Synthesis Sertralone 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertralone) intermediate Sertralone->intermediate Methylamine_d3 Methylamine-d3 (CD3NH2) or its salt Methylamine_d3->intermediate + Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Sertraline_d3 Sertraline-d3 Reducing_Agent->Sertraline_d3 + intermediate->Sertraline_d3 Reductive Amination

Figure 1: Synthetic pathway to Sertraline-d3.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq.) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add methylamine-d3 hydrochloride (1.2 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst can be employed.

  • Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is basified with a suitable base (e.g., sodium hydroxide) to a pH of >10. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford Sertraline-d3.

Nitrosation of Sertraline-d3

The final step is the nitrosation of the secondary amine of Sertraline-d3 to yield this compound. This is typically achieved using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

Reaction Scheme:

This compound Synthesis Sertraline_d3 Sertraline-d3 intermediate Sertraline_d3->intermediate Sodium_Nitrite Sodium Nitrite (NaNO2) Sodium_Nitrite->intermediate + Acid Acid (e.g., HCl, H2SO4) N_Nitrososertraline_d3 This compound Acid->N_Nitrososertraline_d3 + intermediate->N_Nitrososertraline_d3 Nitrosation

Figure 2: Nitrosation of Sertraline-d3.

Experimental Protocol: Nitrosation

  • Dissolution: Dissolve Sertraline-d3 (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane and water.

  • Acidification: Cool the solution in an ice bath and slowly add a dilute aqueous acid (e.g., hydrochloric acid) until the pH is acidic (pH 3-4).

  • Nitrosating Agent Addition: A solution of sodium nitrite (1.5 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable technique (e.g., TLC or LC-MS) until completion (typically 1-3 hours).

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Physical and Chemical Properties
PropertyValue
Chemical Name N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide
Molecular Formula C17H13D3Cl2N2O
Molecular Weight 338.25 g/mol
Appearance Expected to be a pale yellow solid or oil
Solubility Soluble in methanol, acetonitrile (B52724), dichloromethane
Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

  • Expected Molecular Ion: For the [M+H]+ ion, the expected m/z would be approximately 339.2. The exact mass can be used to confirm the elemental composition.

  • Isotopic Purity: The mass spectrum will show a characteristic isotopic cluster. The relative abundance of the d0, d1, d2, and d3 species can be used to determine the isotopic enrichment.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural confirmation. A characteristic fragmentation would be the loss of the nitroso group (-NO), resulting in a fragment ion corresponding to the Sertraline-d3 cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum will be similar to that of N-Nitrososertraline, with the notable absence of the N-methyl singlet. The aromatic and aliphatic protons of the Sertraline backbone should be observable with their characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon atoms in the molecule. The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and will have a significantly lower intensity compared to a protonated methyl carbon.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the -CD3 group, confirming the position of deuteration.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

  • Method: A reversed-phase HPLC method with UV detection is typically employed. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is a common choice.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time of this compound should be very similar to that of the non-deuterated N-Nitrososertraline.

Experimental Workflow for Characterization

Characterization Workflow Start Synthesized this compound Purity Chemical Purity Start->Purity Identity Structural Identity Start->Identity Isotopic Isotopic Purity Start->Isotopic HPLC HPLC-UV Purity->HPLC NMR 1H, 13C, 2H NMR Identity->NMR MS High-Resolution MS & MS/MS Identity->MS Isotopic->MS Final Characterized this compound HPLC->Final NMR->Final MS->Final

Figure 3: Workflow for the characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

ParameterValue
Molecular FormulaC17H13D3Cl2N2O
Molecular Weight338.25
Exact Mass338.0806
Isotopic Purity (Typical)≥ 98% (d3)
Chemical Purity (Typical)≥ 95% (by HPLC)

Table 2: Spectroscopic Data Summary

TechniqueExpected Key Observations
¹H NMR Absence of N-methyl singlet; complex multiplets for aromatic and aliphatic protons.
¹³C NMR Presence of all expected carbon signals; low-intensity multiplet for the -CD3 carbon.
Mass Spectrometry [M+H]+ at m/z ≈ 339.2; characteristic fragmentation pattern showing loss of -NO.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, based on established chemical principles, offers a reliable method for obtaining this essential internal standard. The comprehensive characterization protocol ensures the quality and suitability of the synthesized material for its intended use in sensitive analytical methods for the detection and quantification of N-nitrosamine impurities in Sertraline. The availability of well-characterized this compound is paramount for ensuring the safety and quality of Sertraline-containing pharmaceutical products.

N-Nitrososertraline-d3: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quality and purity of analytical standards is paramount. This guide provides an in-depth explanation of the data and methodologies typically found in a Certificate of Analysis (CoA) for N-Nitrososertraline-d3, a critical internal standard for the quantification of the potentially genotoxic impurity N-Nitrososertraline in the antidepressant drug substance and product, sertraline.

N-Nitrosamines are a class of compounds that have raised significant concerns in the pharmaceutical industry due to their carcinogenic potential.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in drug products.[1][2] N-Nitrososertraline is a drug substance-related impurity that can form during the manufacturing or storage of sertraline.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of this impurity by mass spectrometry-based methods.

Compound Information

A Certificate of Analysis begins with the fundamental details of the compound.

ParameterTypical Specification
Compound Name This compound
Synonyms N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide[3][]
Molecular Formula C₁₇H₁₃D₃Cl₂N₂O[3][]
Molecular Weight 338.25 g/mol [3][]
Appearance Pale Yellow Solid[3]
Storage Conditions 2-8°C Refrigerator[5]

Analytical Data and Acceptance Criteria

The core of the CoA provides quantitative data on the purity, identity, and other critical attributes of the standard. The following tables summarize typical data and the methodologies used to obtain them.

Purity and Assay
TestMethodAcceptance CriteriaTypical Result
Purity by HPLC/UPLC Reversed-Phase High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography≥ 98.0%99.5%
Assay (as is) Quantitative NMR (qNMR) or Mass SpectrometryReport Value99.2%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium incorporation>99.5%
Identity
TestMethodAcceptance Criteria
¹H NMR Spectroscopy Nuclear Magnetic Resonance SpectroscopyConforms to structure
Mass Spectrometry (MS) Electrospray Ionization (ESI) Mass SpectrometryConforms to expected molecular weight
Infrared (IR) Spectroscopy Fourier-Transform Infrared SpectroscopyConforms to reference spectrum

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

This method is employed to separate this compound from any potential impurities.

  • Instrumentation : A high-performance or ultra-performance liquid chromatograph equipped with a UV detector.

  • Column : A C18 reversed-phase column is commonly used for the separation.[6]

  • Mobile Phase : A gradient of aqueous and organic solvents, such as water with a formic acid modifier and acetonitrile.

  • Flow Rate : Typically between 0.3 and 0.6 mL/min.

  • Column Temperature : Maintained at a constant temperature, for example, 40°C.[6]

  • Detection : UV detection at a wavelength of 230 nm.[6]

  • Injection Volume : A small, precise volume, typically 1-5 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic enrichment of the standard.

  • Instrumentation : A liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

  • Ionization Mode : Positive electrospray ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for both N-Nitrososertraline and its deuterated analog. Common transitions for N-Nitrososertraline are m/z 335 → 275, 335 → 159, and 335 → 123.[7] Due to potential in-source fragmentation, monitoring the fragment ion m/z 275 as the parent ion may also be employed.[7]

  • Source Temperature : Optimized to minimize in-source fragmentation, for instance, around 200°C.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Dilution Dilution Sample->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source Mass_Analyzer Tandem Mass Spectrometry (MRM) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Data Acquisition

Figure 1. Workflow for the quantification of N-Nitrososertraline using this compound.

Start Certificate of Analysis Review Purity Purity ≥ 98.0%? Start->Purity Identity Identity Confirmed? Purity->Identity Yes Fail Standard Not Suitable Purity->Fail No Isotopic Isotopic Purity ≥ 99%? Identity->Isotopic Yes Identity->Fail No Pass Standard Suitable for Use Isotopic->Pass Yes Isotopic->Fail No

Figure 2. Decision logic for accepting an this compound analytical standard.

References

The Critical Role of N-Nitrososertraline-d3 in Safeguarding Sertraline Quality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance. N-Nitrososertraline, a potential mutagenic impurity, can form during the manufacturing process of sertraline (B1200038), a widely prescribed antidepressant. This technical guide provides a comprehensive overview of the analytical strategies for profiling and controlling this impurity, with a focus on the use of the deuterated internal standard, N-Nitrososertraline-d3, to ensure accurate and reliable quantification.

Introduction to N-Nitrosamine Impurities in Pharmaceuticals

N-nitrosamines are a class of chemical compounds classified as probable human carcinogens based on animal studies.[1] Their formation in pharmaceuticals can occur through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from nitrites present in raw materials or excipients under acidic conditions.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[1][][5]

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a secondary amine moiety, making it susceptible to nitrosation and the formation of N-Nitrososertraline.[2][3][6] The potential carcinogenic risk associated with this impurity necessitates the development of highly sensitive and specific analytical methods for its detection and quantification.

The Utility of a Deuterated Internal Standard: this compound

In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound, a deuterated analog of the target impurity, serves as an ideal internal standard for the analysis of N-Nitrososertraline in sertraline samples.

By introducing a known amount of this compound into the sample prior to preparation and analysis, any variability in sample extraction, chromatographic retention, and ionization efficiency can be effectively compensated for. This is because the deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Quantitative Analysis of N-Nitrososertraline

The accurate quantification of N-Nitrososertraline is paramount for ensuring that its levels in sertraline drug substances and products remain below the regulatory acceptable intake (AI) limits. The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of N-Nitrososertraline.

ParameterValueReference
Linearity Range0.25 - 100 ng/mL[6]
Correlation Coefficient (r²)> 0.99[6]
Limit of Quantification (LOQ)0.25 ppb (relative to 5 mg/mL sertraline)
Accuracy (Recovery)85 - 93%[6]
Precision (%RSD)< 15%

Table 1: Quantitative Method Parameters for N-Nitrososertraline Analysis

Regulatory AgencyAcceptable Intake (AI)Carcinogenic Potency CategoryReference
FDA100 ng/day2
EMA1500 ng/day5

Table 2: Regulatory Limits for N-Nitrososertraline

Experimental Protocols

This section provides a detailed methodology for the analysis of N-Nitrososertraline in sertraline drug substance using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • N-Nitrososertraline reference standard

  • This compound internal standard

  • Sertraline HCl drug substance

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock solution with methanol to a final concentration of 10 ng/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of N-Nitrososertraline reference standard into a solution of sertraline HCl (e.g., 5 mg/mL in methanol) to achieve concentrations ranging from 0.25 to 100 ng/mL. Add the IS Spike solution to each calibration standard to a final concentration of 5 ng/mL.

Sample Preparation: Accurately weigh approximately 50 mg of the sertraline HCl drug substance into a volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 5 mg/mL. Add the IS Spike solution to a final concentration of 5 ng/mL.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsN-Nitrososertraline: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument) this compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sertraline_API Sertraline Drug Substance Dissolution Dissolve in Methanol Sertraline_API->Dissolution Spiking Spike with This compound Dissolution->Spiking Prepared_Sample Prepared Sample for Injection Spiking->Prepared_Sample LC_Separation Chromatographic Separation (C18 Column) Prepared_Sample->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Analytical workflow for the quantification of N-Nitrososertraline in sertraline drug substance.

Sertraline Sertraline (Secondary Amine) N_Nitrososertraline N-Nitrososertraline (Nitrosamine Impurity) Sertraline->N_Nitrososertraline Nitrosation Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrososertraline

Caption: Chemical formation of N-Nitrososertraline from sertraline and a nitrosating agent.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. For sertraline, the potential for N-Nitrososertraline formation necessitates robust analytical methods to ensure patient safety. The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and reliability for the routine monitoring of this impurity. By implementing such rigorous analytical strategies, pharmaceutical manufacturers can ensure that their sertraline products meet the stringent regulatory requirements and are safe for patient consumption.

References

In-Depth Technical Guide: Stability and Storage of N-Nitrososertraline-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for N-Nitrososertraline-d3. Given that specific stability data for this deuterated nitrosamine (B1359907) are not extensively published, this guide synthesizes information from general knowledge of N-nitroso compounds, stability testing guidelines, and analytical methodologies for N-Nitrososertraline. The information presented is intended to guide researchers in handling, storing, and evaluating the stability of this compound.

Introduction to this compound

This compound is the deuterated isotopic analog of N-Nitrososertraline, a nitrosamine impurity of the antidepressant drug sertraline. As with other N-nitroso compounds, N-Nitrososertraline is of significant interest to the pharmaceutical industry due to its potential carcinogenic properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products. Understanding the stability and appropriate storage conditions of this compound, which is often used as an internal standard in analytical testing, is crucial for accurate quantification and risk assessment.

General Stability and Storage Recommendations

N-nitroso compounds are known to be sensitive to various environmental factors. The stability of this compound is expected to be comparable to its non-deuterated counterpart.

Key Considerations for Stability:

  • Light: N-nitroso compounds can be photolabile and may degrade upon exposure to light, particularly UV radiation.

  • Temperature: Elevated temperatures can accelerate the degradation of nitrosamines.

  • pH: The stability of N-nitroso compounds can be pH-dependent. Acidic conditions can sometimes promote their formation but may also be involved in their degradation pathways.

  • Oxidizing and Reducing Agents: These agents can lead to the degradation of N-nitroso compounds.

Recommended Storage Conditions:

Based on general safety data sheets for N-nitroso compounds and analytical standards, the following storage conditions are recommended for this compound:

ParameterRecommended ConditionRationale
Temperature -20°C is recommended for long-term storage. For short-term storage, 2-8°C can be used.Minimizes thermal degradation.
Light Store in the dark, in amber vials or other light-protecting containers.Prevents photolytic degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects from oxidation and moisture.
Form Solid (neat) form is generally more stable than solutions.Reduces interaction with solvents and potential for hydrolysis.

Note: The stability of this compound in solution is limited. Stock solutions in methanol (B129727) have been reported to be stable for up to 7 days at -20°C, while diluted solutions may only be stable for 2 days at 2-8°C[1].

Potential Degradation Pathways

While specific degradation pathways for N-Nitrososertraline have not been extensively elucidated in the public domain, potential degradation can be inferred from the chemical nature of N-nitroso compounds and forced degradation studies of the parent drug, sertraline.

cluster_conditions Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Light Light (Photolysis) NNS_d3 This compound Light->NNS_d3 Heat Heat (Thermolysis) Heat->NNS_d3 Acid_Base Acid/Base (Hydrolysis) Acid_Base->NNS_d3 Oxidation Oxidation Oxidation->NNS_d3 DP1 Sertraline-d3 NNS_d3->DP1 Denitrosation DP2 Other Degradants NNS_d3->DP2 Various Reactions

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve long-term, accelerated, and forced degradation studies. The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for this specific compound.

Forced Degradation Study Protocol

This study aims to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under harsh conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify any degradation products.

Start Prepare this compound Solution Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Analyze Analyze by LC-MS/MS Neutralize->Analyze Data Identify Degradation Products Quantify Parent Compound Analyze->Data

Caption: Workflow for a forced degradation study of this compound.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of the compound under recommended storage and accelerated conditions to determine its shelf-life.

Objective: To determine the re-test period or shelf-life of this compound as a reference standard.

Methodology:

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Store the compound in containers that simulate the actual storage containers (e.g., amber glass vials with screw caps).

  • Storage Conditions and Testing Frequency:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Analytical Method: Use a validated stability-indicating analytical method (e.g., LC-MS/MS) to determine the purity of this compound and the levels of any degradation products at each time point.

  • Evaluation: Analyze the data for trends in degradation and establish a re-test period based on the time at which the compound no longer meets its pre-defined acceptance criteria.

Quantitative Data Presentation (Illustrative)

As extensive quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. These are hypothetical values based on the expected behavior of a moderately stable N-nitroso compound.

Table 1: Illustrative Accelerated Stability Data for this compound (Solid State)

Time Point (Months)Purity (%) at 40°C / 75% RHTotal Degradation Products (%)
099.8< 0.1
399.20.6
698.51.3

Table 2: Illustrative Long-Term Stability Data for this compound (Solid State)

Time Point (Months)Purity (%) at 25°C / 60% RHTotal Degradation Products (%)
099.8< 0.1
399.70.1
699.60.2
1299.40.4
2499.00.8

Conclusion

The stability of this compound is a critical factor for its use as an analytical standard in the pharmaceutical industry. While specific data are scarce, a conservative approach to its storage and handling is warranted based on the known properties of N-nitroso compounds. Proper storage at low temperatures, protected from light, and in a solid form will maximize its shelf-life. For quantitative applications, it is essential to regularly verify the purity of the standard and to use freshly prepared solutions. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to ensure the accuracy and reliability of analytical data related to this important nitrosamine impurity.

References

A Technical Guide to the Use of N-Nitrososertraline-d3 in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Nitrososertraline-d3, a deuterated isotopic analog of the N-nitrosamine impurity of Sertraline, in metabolic fate studies. The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Understanding the metabolic activation and detoxification pathways of these impurities is crucial for accurate risk assessment. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound as a critical tool in this endeavor.

Core Principles: The Role of Deuteration in Metabolic Studies

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), is a powerful technique in pharmaceutical research.[3] This substitution has a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE).[4][]

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4][] Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate.[6][7] This effect is particularly significant when the C-H bond cleavage is the rate-limiting step in a metabolic pathway.[]

  • Application to this compound: Sertraline's primary metabolic pathway is N-demethylation to desmethylsertraline, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes like CYP2B6.[8][9] By placing a deuterium label on the N-methyl group (creating this compound), the rate of this N-demethylation pathway is expected to decrease. This "metabolic switching" can help in several ways:

    • Elucidating Alternative Pathways: By slowing the primary metabolic route, minor or alternative metabolic pathways, such as the critical α-hydroxylation responsible for nitrosamine (B1359907) activation, become more prominent and easier to detect and quantify.[4][10]

    • Identifying Metabolites: The distinct mass of the deuterated compound and its metabolites allows for easier tracking and identification within complex biological matrices using mass spectrometry.[3]

    • Internal Standards: Isotopically labeled compounds serve as ideal internal standards for quantitative analysis (e.g., LC-MS/MS), as they co-elute with the analyte and exhibit similar ionization properties, correcting for matrix effects and sample preparation variability.[11][12]

Hypothesized Metabolic Pathways

The metabolism of N-Nitrososertraline is hypothesized to follow two main competing pathways: (1) pathways analogous to the parent drug, Sertraline, and (2) pathways characteristic of N-nitrosamines, which lead to bioactivation. The use of this compound helps to differentiate and quantify the flux through these routes.

cluster_parent Parent Compounds cluster_metabolites Metabolic Pathways & Products Sertraline Sertraline Desmethyl N-Desmethylsertraline Sertraline->Desmethyl N-Demethylation (Major Pathway) CYP2B6, etc. Other Other Metabolites (e.g., Hydroxylation, Glucuronidation) Sertraline->Other NSert N-Nitrososertraline NSert->Desmethyl N-Demethylation AlphaOH α-Hydroxylation Metabolites NSert->AlphaOH α-Hydroxylation (Bioactivation) NSert->Other NSert_d3 This compound NSert_d3->Desmethyl N-Demethylation (Slowed by KIE) NSert_d3->AlphaOH α-Hydroxylation (Bioactivation) Reactive DNA-Reactive Diazonium Ion AlphaOH->Reactive Spontaneous Decomposition prep 1. Preparation incubate 2. Incubation prep->incubate Add Substrate to Microsomes/Hepatocytes quench 3. Reaction Quenching incubate->quench Time-Point Sampling process 4. Sample Processing quench->process Add Cold Acetonitrile analyze 5. LC-MS/MS Analysis process->analyze Centrifuge & Collect Supernatant data 6. Data Analysis analyze->data Quantify Parent & Metabolites Sertraline Sertraline (Parent Drug) Nitrosamine N-Nitrososertraline (Analyte of Interest) Sertraline->Nitrosamine Is an impurity of Metabolites Metabolites (Products of Biotransformation) Nitrosamine->Metabolites Is a precursor to System In Vitro System (e.g., Liver Microsomes) Nitrosamine->System Is incubated in Deuterated This compound (Tracer / Standard) Deuterated->Metabolites Is a precursor to (d3-labeled) Deuterated->System Is incubated in OR used as internal standard for System->Metabolites Produces

References

A Preliminary Investigation of N-Nitrososertraline-d3 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-Nitrososertraline, with a specific focus on the potential application and preliminary investigation of its deuterated analog, N-Nitrososertraline-d3. The formation of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance, necessitating robust and sensitive analytical methods for their detection and quantification.[1] Sertraline (B1200038), a widely prescribed antidepressant, can form the N-nitroso derivative, N-Nitrososertraline, during its manufacturing process or storage.[2] This document outlines the current methodologies for its analysis, presents key quantitative data, and discusses the expected mass spectrometric behavior of this compound.

Introduction to N-Nitrososertraline and the Role of Isotope-Labeled Standards

N-nitrosamines are a class of compounds that are considered potent carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The acceptable intake (AI) limits for these impurities are often in the nanogram-per-day range, requiring highly sensitive analytical techniques for their monitoring.

Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based assays. This compound, a deuterium (B1214612) and nitrogen-15 (B135050) labeled version of the impurity, can be used to track the metabolism and pharmacokinetics of Sertraline and its nitrosated derivative in vivo.[3] In quantitative analysis, it serves to compensate for matrix effects and variations in instrument response, leading to more reliable and accurate results.

Mass Spectrometric Analysis of N-Nitrososertraline

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of N-Nitrososertraline in drug substances and products.[1][4][5][6][7]

Ionization and Fragmentation

Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been explored for the analysis of N-Nitrososertraline.[1][8] However, challenges with ESI, such as in-source fragmentation, have been reported.[8] In-source fragmentation can lead to a diminished signal for the protonated molecule ([M+H]+), making it difficult to use as the precursor ion for multiple reaction monitoring (MRM) analysis.[8] Optimization of source parameters, such as temperature, is crucial to enhance the signal of the parent ion.[8]

The fragmentation of protonated nitrosamine (B1359907) compounds generally follows distinct pathways. One common pathway is the loss of the NO radical (30 Da).[9] For N-Nitrososertraline, with a nominal mass of 334 Da, the protonated molecule ([M+H]+) has an m/z of 335. Commonly observed MRM transitions for N-Nitrososertraline are 335 > 275, 335 > 159, and 335 > 123.[8] The transition to m/z 275 represents the loss of the nitroso group and a methyl group.

Expected Mass Spectrometry of this compound

This compound is labeled with three deuterium atoms. This will result in a mass shift of +3 Da compared to the unlabeled compound. Therefore, the expected nominal mass of this compound is 337 Da, and its protonated molecule ([M+H]+) will have an m/z of 338.

The fragmentation pattern of the deuterated analog is expected to be similar to the unlabeled compound, with the mass of the fragment ions shifted according to the location of the deuterium labels. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragments, the corresponding MRM transitions for this compound would be:

  • 338 > 278

  • 338 > 162 (if the label is on this fragment)

  • 338 > 126 (if the label is on this fragment)

The most reliable transition would involve the loss of the nitroso and methyl groups, leading to the 338 > 278 transition.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods reported for the analysis of N-Nitrososertraline.

Table 1: Linearity and Limits of Detection/Quantification

ParameterValueReference
Linearity Range0.25–100 ppb[1][6]
Correlation Coefficient (R²)> 0.99[1][5][6]
Limit of Detection (LOD)0.03%[5]
Limit of Quantification (LOQ)0.05%[5]
LOQ (alternative)10% of the limit derived from AI and MDD[6]

Table 2: Method Accuracy and Recovery

ParameterValueReference
Recovery85–93%[1][6]
AccuracyWithin +/- 20% of the true value[1][6]

Experimental Protocols

The following sections detail typical experimental methodologies for the analysis of N-Nitrososertraline.

Sample Preparation

A generic workflow for sample preparation is as follows:

G cluster_prep Sample Preparation sample Weigh Sertraline Drug Substance or Crushed Tablet dissolve Dissolve in Methanol sample->dissolve vortex Vortex to Mix dissolve->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute to Final Concentration supernatant->dilute analyze Analyze by LC-MS/MS dilute->analyze

Caption: General Sample Preparation Workflow.

For drug tablets, a specific amount of crushed tablet is weighed and extracted with methanol.[1] The mixture is typically vortexed and then centrifuged to remove insoluble excipients.[1] The resulting supernatant is then diluted to the appropriate concentration for LC-MS/MS analysis.[1]

Liquid Chromatography

G cluster_lc Liquid Chromatography Parameters column Column: Waters XBridge C8 (4.6x150 mm, 3.5 µm) or Atlantis Premier BEH C18 AX gradient Gradient Elution column->gradient mobile_phase_a Mobile Phase A: 0.1% Formic Acid in Water mobile_phase_a->gradient mobile_phase_b Mobile Phase B: 0.1% Formic Acid in Methanol mobile_phase_b->gradient flow_rate Flow Rate: ~0.8 mL/min gradient->flow_rate injection_volume Injection Volume: ~20 µL flow_rate->injection_volume

Caption: Typical Liquid Chromatography Conditions.

Chromatographic separation is typically achieved using a reverse-phase C8 or C18 column.[1][5] A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, is commonly employed.[5]

Mass Spectrometry

G cluster_ms Mass Spectrometry Parameters instrument Instrument: Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro) ionization Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) instrument->ionization mode Mode: Positive Ion Mode ionization->mode analysis_mode Analysis Mode: Multiple Reaction Monitoring (MRM) mode->analysis_mode transitions MRM Transitions (N-Nitrososertraline): 335 > 275 (Quantifier) 335 > 159 (Qualifier) 335 > 123 (Qualifier) analysis_mode->transitions transitions_d3 Expected MRM Transitions (this compound): 338 > 278 (Quantifier) analysis_mode->transitions_d3 G cluster_dev Method Development Workflow risk_assessment Risk Assessment for Nitrosamine Formation method_scouting Initial Method Scouting (LC & MS) risk_assessment->method_scouting optimization Optimization of LC and MS Parameters method_scouting->optimization validation Method Validation (ICH Q2(R1)) optimization->validation routine_testing Routine Quality Control Testing validation->routine_testing

References

Methodological & Application

Application Note: Preparation of N-Nitrososertraline-d3 Internal Standard Working Solution for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, analytical scientists, and drug development professionals involved in the quantification of nitrosamine (B1359907) impurities in pharmaceutical products.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] N-Nitrososertraline is a nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing sertraline (B1200038), a widely prescribed antidepressant.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for trace-level analysis of nitrosamines. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[3][4] N-Nitrososertraline-d3 is the deuterated analog of the target analyte and serves as an ideal internal standard for this purpose.[5][6][]

This application note provides a detailed protocol for the preparation of a this compound internal standard working solution for use in the quantitative analysis of N-Nitrososertraline.

Principle of the Internal Standard Method

The internal standard method involves adding a known and constant amount of a compound (the internal standard) to every sample, calibrant, and quality control sample.[4][8] this compound is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labels.[9] This allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more reliable quantification.[3]

Materials and Reagents

  • This compound certified reference material

  • Methanol (B129727) (LC-MS grade or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and appropriate tips

  • Amber glass vials for storage

Safety Precautions

N-nitrosamine compounds are potent carcinogens and should be handled with extreme care.[10] All procedures involving the pure compound or its concentrated solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

This protocol describes a three-step process to prepare the final internal standard working solution: preparation of a primary stock solution, an intermediate spiking solution, and the final working solution used to fortify samples.

Step 1: Preparation of Primary Stock Solution (100 µg/mL)
  • Allow the vial containing the this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1.0 mg of the this compound standard onto a weighing paper using a calibrated analytical balance.

  • Carefully transfer the weighed standard into a 10 mL Class A amber volumetric flask.

  • Rinse the weighing paper with small volumes of LC-MS grade methanol and transfer the rinsate into the volumetric flask to ensure a complete transfer.

  • Add methanol to the flask until it is approximately half-full, then gently swirl to dissolve the standard completely.

  • Once dissolved, dilute the solution to the 10 mL mark with methanol.

  • Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Label the flask clearly as "this compound Primary Stock Solution," including the concentration (100 µg/mL), preparation date, and initials.

  • Transfer the solution to an amber glass vial for storage.

Step 2: Preparation of Intermediate Spiking Solution (1.0 µg/mL)
  • Using a calibrated micropipette, transfer 100 µL of the Primary Stock Solution (100 µg/mL) into a 10 mL Class A amber volumetric flask.

  • Dilute to the 10 mL mark with methanol.

  • Cap the flask and invert it at least 15-20 times to ensure homogeneity.

  • Label the flask clearly as "this compound Intermediate Spiking Solution," including the concentration (1.0 µg/mL or 1000 ng/mL), preparation date, and initials.

  • Transfer to an amber glass vial for storage. This solution will be used to spike analytical samples.

Step 3: Preparation of Final Working Concentration in Sample

The final concentration of the internal standard should be appropriate for the expected analyte concentration range and the specific analytical method's sensitivity. A typical final concentration is 25-50 ng/mL.

  • Prepare the sertraline drug substance or product sample as per the specific analytical method (e.g., weighing and dissolving in a diluent).

  • To a final sample volume of 1.0 mL, add a small, precise volume of the Intermediate Spiking Solution . For example, to achieve a final concentration of 50 ng/mL:

    • Add 50 µL of the Intermediate Spiking Solution (1.0 µg/mL) to the vessel containing the sample.

    • Add the sample extract and/or diluent to reach the final volume of 1.0 mL.

  • Vortex the final solution to ensure it is well-mixed before analysis.

Summary of Solution Preparation

The following table summarizes the quantitative data for the preparation of this compound solutions.

Solution NameConcentration (µg/mL)Concentration (ng/mL)Preparation DetailsSolventRecommended Storage
Primary Stock Solution 100100,000Dissolve ~1 mg (accurately weighed) of this compound in 10 mL of solvent.Methanol (LC-MS Grade)2-8°C, protected from light.
Intermediate Spiking Solution 1.01,000Dilute 100 µL of the Primary Stock Solution to a final volume of 10 mL.Methanol (LC-MS Grade)2-8°C, protected from light.
Final Working Concentration 0.0550Add 50 µL of the Intermediate Spiking Solution to the sample for a 1.0 mL final volume.Sample DiluentPrepare fresh for each batch.

Visualization of the Workflow

The following diagram illustrates the workflow for the preparation of the this compound internal standard solutions.

G Workflow for this compound Internal Standard Preparation cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Solution cluster_2 Step 3: Final Sample Fortification ref_std This compound Reference Standard weigh Accurately Weigh ~1 mg ref_std->weigh dissolve Dissolve and Dilute to 10 mL with Methanol weigh->dissolve stock_sol Primary Stock Solution (100 µg/mL) dissolve->stock_sol pipette_stock Pipette 100 µL of Primary Stock Solution stock_sol->pipette_stock dilute_inter Dilute to 10 mL with Methanol pipette_stock->dilute_inter inter_sol Intermediate Spiking Solution (1.0 µg/mL) dilute_inter->inter_sol spike_sample Add 50 µL of Intermediate Spiking Solution to Sample inter_sol->spike_sample sample_prep Prepared Analytical Sample sample_prep->spike_sample final_sample Final Sample for Analysis (IS Conc. = 50 ng/mL in 1 mL) spike_sample->final_sample

Caption: Workflow for preparing the internal standard solution.

Storage and Stability

Store all stock and intermediate solutions at 2-8°C in tightly sealed amber glass vials to protect them from light and prevent solvent evaporation. While stability may vary, it is recommended to prepare fresh intermediate solutions weekly and primary stock solutions monthly. The stability of the solutions should be verified as part of method validation. Final working solutions in the sample matrix should be analyzed as soon as possible after preparation.

References

Application Note and Protocol for N-Nitrososertraline Analysis in Sertraline Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has highlighted the potential presence of nitrosamine (B1359907) impurities in pharmaceutical products, which are classified as probable human carcinogens. N-Nitrososertraline is a potential impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[1] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of N-Nitrososertraline in sertraline drug substances to ensure patient safety and regulatory compliance.[2][3][4][5][6]

This document provides a detailed application note and protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is based on established and validated procedures, offering high sensitivity and specificity for trace-level quantification.[1]

Experimental Workflow

The overall workflow for the analysis of N-Nitrososertraline in a sertraline drug substance is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sertraline Drug Substance dissolve Dissolve in Methanol (B129727) weigh->dissolve vortex Vortex to Mix dissolve->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer to vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Figure 1: Experimental workflow for N-Nitrososertraline analysis.

Experimental Protocols

Materials and Reagents
  • N-Nitrososertraline reference standard

  • Sertraline hydrochloride drug substance

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Vials, centrifuge tubes, and other standard laboratory glassware

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Nitrososertraline reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve ranging from approximately 0.25 ng/mL to 100 ng/mL.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5.09 mg of sertraline hydrochloride drug substance into a centrifuge tube.

  • Dissolution: Add 1 mL of methanol to the centrifuge tube.

  • Extraction: Vortex the tube for 1 minute to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 15,000 rpm for five minutes.

  • Collection: Carefully transfer the supernatant into an LC-MS vial for analysis.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization and validation are required for specific instrumentation.

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 or C8 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid[1]
Gradient A gradient elution may be required to achieve optimal separation of N-Nitrososertraline from the sertraline peak.[1]
Flow Rate 0.4 - 1.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode[7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z). Note: In-source fragmentation can occur, and the most stable and intense transition should be selected for quantification.[8]
Source Temperature 350°C[7]
Collision Gas Argon

Data Presentation

The following table summarizes quantitative data from various validated methods for the analysis of N-Nitrososertraline.

ParameterReported Value(s)Reference(s)
Linearity Range 0.25 - 100 ppb (ng/mL)
Correlation Coefficient (R²) > 0.99[1]
Recovery 85 - 93%, 95.3 - 101.9%, 99.1 - 100.5%[1]
Limit of Detection (LOD) 0.03%[1]
Limit of Quantitation (LOQ) 0.05%[1]
Precision (%RSD) < 2.0%[1]

Discussion

The presented protocol provides a robust and sensitive approach for the determination of N-Nitrososertraline in sertraline drug substance. The use of LC-MS/MS with MRM ensures high selectivity and allows for quantification at trace levels, which is essential to meet the stringent regulatory limits for nitrosamine impurities.[2][9]

It is crucial to note that N-Nitrososertraline may exhibit in-source fragmentation in the mass spectrometer's ion source.[8] Therefore, careful optimization of the source parameters and selection of the appropriate precursor and product ions for MRM are critical for accurate quantification.

Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the method for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance. The detailed methodology and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of sertraline. Adherence to these or similarly validated methods is critical for ensuring that sertraline drug products are free from unacceptable levels of this potential carcinogen.

References

Application Note: High-Throughput Quantification of N-Nitrososertraline in Sertraline Drug Products Using N-Nitrososertraline-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sertraline (B1200038) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders.[1] During the synthesis, formulation, or storage of sertraline, there is a potential for the formation of N-nitroso-sertraline, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a class of potential genotoxic compounds that are of significant concern to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Consequently, stringent control and monitoring of these impurities in pharmaceutical products are mandatory to ensure patient safety.[3]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N-Nitrososertraline in sertraline drug substance and finished drug products. The use of a stable isotope-labeled internal standard, N-Nitrososertraline-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[6][7] This method is designed to meet the rigorous requirements of regulatory agencies for the control of nitrosamine impurities.[8]

Principle

The method employs reversed-phase liquid chromatography for the separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, and other potential impurities. Detection and quantification are achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled this compound is added to all samples and calibration standards to serve as an internal standard (IS). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Standards: N-Nitrososertraline and this compound reference standards.[6][9]

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade).

  • Reagents: Formic acid (FA) (LC-MS grade).

  • Sample: Sertraline drug substance or tablets.

2. Instrumentation

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[10]

3. Preparation of Solutions

  • Standard Stock Solution (SSS) of N-Nitrososertraline (100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.

  • Internal Standard Stock Solution (ISSS) of this compound (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the SSS with a 50:50 mixture of methanol and water. Spike each calibration standard with the ISSS to a final concentration of 10 ng/mL.

  • Sample Preparation (Sertraline Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of sertraline (e.g., 50 mg) into a volumetric flask.

    • Add a known volume of the ISSS (to achieve a final concentration of approximately 10 ng/mL).

    • Add extraction solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete extraction.

    • Dilute to volume with the extraction solvent and mix well.

    • Centrifuge or filter the solution through a 0.22 µm filter before injection.

4. LC-MS/MS Method

ParameterCondition
LC Column C18, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As required to achieve separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transitions See Table 1

Table 1: MRM Transitions for N-Nitrososertraline and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitrososertraline 335.1275.110020
335.1159.110025
This compound (IS) 338.1278.110020

Note: The specific m/z values and collision energies may require optimization based on the instrument used. Some studies have noted in-source fragmentation of N-Nitrososertraline, where the ion at m/z 275 may be more abundant than the parent ion at m/z 335.[11]

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of N-Nitrososertraline to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of N-Nitrososertraline in the sample extracts from the calibration curve using the measured peak area ratio.

  • Calculate the final concentration of N-Nitrososertraline in the original drug substance or tablet.

Data Presentation

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 0.25 - 100 ng/mL[8]
Correlation Coefficient (r²) > 0.99[8]
Limit of Quantification (LOQ) 0.25 ng/mL[8]
Accuracy (% Recovery) 85 - 93%[8]
Precision (%RSD) < 15%

Visualizations

Quality_Control_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Sample Sertraline Sample (API or Tablet) Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard N-Nitrososertraline Calibration Standards Spike_Standard Spike Standards with IS Standard->Spike_Standard IS_Stock This compound Internal Standard Stock IS_Stock->Spike_Sample IS_Stock->Spike_Standard Extraction Extraction & Dilution Spike_Sample->Extraction LC_Separation LC Separation (C18 Column) Spike_Standard->LC_Separation Filtration Filtration Extraction->Filtration Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of N-Nitrososertraline Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of N-Nitrososertraline using an internal standard.

Signaling Pathways and Logical Relationships

The logical relationship in this quality control process is a linear progression from sample preparation to final analysis and reporting. The use of an internal standard (this compound) is a critical control point that ensures the reliability of the quantification by correcting for potential variations throughout the analytical process.

Logical_Relationship cluster_process Analytical Process Analyte N-Nitrososertraline (in sample matrix) Sample_Prep Sample Preparation (Extraction, Dilution) Analyte->Sample_Prep IS This compound (added at known concentration) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization ESI Ionization LC_Injection->Ionization MS_Response MS/MS Response Ionization->MS_Response Area_Ratio Peak Area Ratio (Analyte / IS) MS_Response->Area_Ratio Final_Concentration Accurate Concentration of N-Nitrososertraline Area_Ratio->Final_Concentration

Caption: Rationale for using an internal standard in quantitative analysis.

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quality control of N-Nitrososertraline in sertraline production. This methodology is well-suited for routine analysis in a regulated pharmaceutical environment, enabling manufacturers to ensure their products meet the stringent safety standards for nitrosamine impurities.

References

Application Note: Quantification of N-Nitrososertraline in Pharmaceutical Products using N-Nitrososertraline-d3 Internal Standard for Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in quality control and regulatory compliance for pharmaceutical products.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities to ensure patient safety.[4][5][6] N-Nitrososertraline is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Sertraline (B1200038), a widely prescribed antidepressant.[2][7] Its structure is derived from the nitrosation of the secondary amine in the sertraline molecule.[8][9]

Accurate and robust analytical methods are essential for quantifying N-Nitrososertraline at trace levels to comply with regulatory thresholds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[7][10][11] To ensure the highest level of accuracy and precision, this method employs an isotopically labeled internal standard, N-Nitrososertraline-d3.[12][13] The internal standard is added at a known concentration at the beginning of the sample preparation process to correct for variability in sample extraction, matrix effects, and instrument response, which is a critical practice for method validation and quality control.[14][15]

This application note provides a detailed protocol for the quantification of N-Nitrososertraline in a sertraline drug product using an LC-MS/MS method with this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Reference Standards: N-Nitrososertraline, this compound

  • Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, Ultrapure)

  • Reagents: Formic Acid (LC-MS Grade)

  • Sample Matrix: Sertraline Hydrochloride tablets

Preparation of Standard Solutions
  • N-Nitrososertraline Stock Solution (Stock A - 100 µg/mL): Accurately weigh 1.0 mg of N-Nitrososertraline reference standard and dissolve in 10.0 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (IS Stock - 100 µg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 10.0 mL of methanol.

  • Intermediate Solutions: Perform serial dilutions of Stock A and IS Stock with methanol to prepare intermediate and working standard solutions.

  • IS Working Solution (10 ng/mL): Dilute the IS Stock solution with methanol to achieve a final concentration of 10 ng/mL.

  • Calibration Curve Standards (0.25 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the N-Nitrososertraline intermediate solution into a diluent (e.g., methanol or a matrix-matched solution).[2][10] The final concentration should range from approximately 0.25 ng/mL to 100 ng/mL.[2] Each calibration standard must be spiked with the IS Working Solution to achieve a constant final IS concentration (e.g., 1 ng/mL).

Sample Preparation Protocol
  • Tablet Homogenization: Accurately weigh and crush a sufficient number of sertraline tablets (e.g., 6 tablets) to obtain a fine, homogeneous powder.[3]

  • Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to one tablet dose into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the IS Working Solution (10 ng/mL) to the sample tube.

  • Extraction: Add an appropriate volume of methanol (e.g., 10 mL) to the tube.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 5 minutes to ensure complete extraction of the analyte.[3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the excipients.[3]

  • Filtration and Transfer: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis s1 Homogenize Sertraline Tablets s2 Weigh Sample Powder s1->s2 s3 Spike with this compound (IS) s2->s3 s4 Add Methanol & Extract (Vortex/Sonicate) s3->s4 s5 Centrifuge to Pellet Excipients s4->s5 s6 Filter Supernatant s5->s6 a1 Inject into LC-MS/MS System s6->a1 a2 Quantify using Calibration Curve a1->a2 a3 Report Final Concentration a2->a3 G cluster_input Sample Input cluster_process Analytical Process cluster_output Data Output & Calculation cluster_key Legend Analyte N-Nitrososertraline (Unknown Amount) Prep Sample Preparation (Extraction, Dilution) Analyte->Prep IS This compound (IS) (Known Amount) IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification (Corrected for Variability) Ratio->Result l1 This process demonstrates how the known amount of Internal Standard (IS) is used to correct for any loss or signal variation affecting the analyte, leading to a reliable and accurate final measurement.

References

Application Notes & Protocols: Quantitative Analysis of N-Nitrososertraline in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for the detection of this potential genotoxic impurity.

Introduction

N-Nitrosamines are a class of compounds classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] N-Nitrososertraline is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[5][6] Consequently, robust and validated analytical methods are crucial for the accurate quantification of N-Nitrososertraline to ensure patient safety and regulatory compliance.[7]

This document outlines a detailed protocol for the quantification of N-Nitrososertraline in both drug substance and drug product (tablet) forms using a sensitive and reliable LC-MS/MS method.[5][8]

Analytical Principle

The method employs Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][9] This technique allows for the effective chromatographic separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, followed by highly selective and sensitive detection.[5][8] Quantification is achieved by constructing a calibration curve using a certified reference standard of N-Nitrososertraline.[9]

Experimental Protocols

3.1. Materials and Reagents

  • N-Nitrososertraline reference standard (e.g., SynZeal Research)[9]

  • Sertraline Hydrochloride API and tablets

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Ammonium bicarbonate

  • Ammonium formate

3.2. Instrumentation

A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[5][6]

3.3. Sample Preparation

3.3.1. Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.[8]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical calibration curve ranges from 0.25 ng/mL to 100 ng/mL.[5][8]

3.3.2. Drug Substance (API) Sample Preparation

  • Accurately weigh approximately 38.76 mg of Sertraline HCl into a 20 mL glass scintillation vial.[8]

  • Add methanol to create a 5 mg/mL sertraline solution.[8] This solution can be used as a diluent for creating a matrix-matched calibration curve.[8]

3.3.3. Drug Product (Tablet) Sample Preparation

  • Weigh and crush a sufficient number of sertraline tablets (e.g., 50 mg tablets).

  • Accurately weigh a portion of the crushed tablet powder equivalent to the desired concentration of sertraline.

  • Add a known volume of methanol to the powder in a suitable container.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes.[5]

  • Transfer the supernatant into an LC-MS vial for analysis.[5]

3.4. LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

ParameterRecommended Conditions
LC Column Atlantis™ Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent[5]
Mobile Phase A 0.1% Formic acid in Water[10]
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile[10][11]
Flow Rate 0.4 - 0.8 mL/min[10][11]
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MS Detection Multiple Reaction Monitoring (MRM)[9]

Gradient Elution Program Example:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
9.0595
9.1955
10.0955

MRM Transitions for N-Nitrososertraline:

The specific precursor and product ions should be optimized by infusing a standard solution of N-Nitrososertraline into the mass spectrometer.

Data Analysis and Quantification

The concentration of N-Nitrososertraline in the samples is determined by plotting the peak area response against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration in the unknown samples is calculated using the resulting regression equation.

Method Performance and Validation

A robust analytical method for N-Nitrososertraline should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] Key validation parameters and typical performance data are summarized below.

Quantitative Data Summary:

Validation ParameterTypical PerformanceReference
Linearity Range 0.25 - 100 ng/mL (ppb)[5][6]
Correlation Coefficient (R²) > 0.99[5][6]
Limit of Quantification (LOQ) 0.25 ppb (µg/kg) with respect to 5 mg/mL sertraline[6]
Accuracy (Recovery) 85 - 93%[5][6]
Precision (%RSD) < 20%[6]

Regulatory Limits:

The acceptable intake (AI) for N-Nitrososertraline is set by regulatory agencies. For the FDA, the AI is 100 ng/day.[6][12] With a maximum daily dose (MDD) of 200 mg for sertraline, the corresponding threshold is 0.5 ppm.[6] The analytical method should be sensitive enough to detect and quantify N-Nitrososertraline at a level of 10% of this threshold, which is 0.05 ppm or 0.25 ppb with respect to a 5 mg/mL sertraline solution.[6]

Visualizations

Experimental Workflow for N-Nitrososertraline Analysis

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock Prepare N-Nitrososertraline Stock Solution (1 mg/mL) cal_standards Create Calibration Standards (0.25 - 100 ng/mL) stock->cal_standards lc_separation UPLC Separation (C18 Column) cal_standards->lc_separation Inject api_sample Prepare API Sample (5 mg/mL Sertraline) api_sample->lc_separation Inject tablet_sample Prepare Tablet Sample (Extraction & Centrifugation) tablet_sample->lc_separation Inject ms_detection Tandem MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration cal_curve Generate Calibration Curve (Linear Regression) peak_integration->cal_curve quantification Quantify N-Nitrososertraline in Samples cal_curve->quantification report Report Results quantification->report

Caption: Workflow for N-Nitrososertraline analysis.

Logical Relationship of Regulatory Control for Nitrosamine Impurities

G cluster_regulatory Regulatory Framework risk_assessment Risk Assessment for Nitrosamine Formation confirmatory_testing Confirmatory Testing using Validated Methods risk_assessment->confirmatory_testing If risk identified control_strategy Implement Control Strategy confirmatory_testing->control_strategy If impurity detected acceptable_intake Meet Acceptable Intake (AI) Limits (e.g., FDA: 100 ng/day) control_strategy->acceptable_intake Ensures acceptable_intake->risk_assessment Continuous Monitoring

Caption: Regulatory control of nitrosamines.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. Adherence to this protocol and proper method validation will enable pharmaceutical manufacturers and quality control laboratories to accurately monitor and control this impurity, ensuring the safety and quality of sertraline products and compliance with global regulatory standards.

References

Application Note and Protocol: Establishing Detection Limits for N-Nitrososertraline using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[3][4][5][6][7] N-Nitrososertraline is a potential nitrosamine impurity in sertraline-containing drug products.[1][8]

This document provides a detailed protocol for establishing the limit of detection (LOD) and limit of quantitation (LOQ) for N-Nitrososertraline using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a deuterated internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.[9][10][11][12]

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of a deuterated N-Nitrososertraline internal standard (e.g., N-Nitrososertraline-d4) is added to the sample. The sample is then prepared and analyzed by LC-MS/MS. The ratio of the response of the native N-Nitrososertraline to the deuterated internal standard is used to determine the concentration of the impurity. This approach minimizes the impact of matrix effects and improves the accuracy of the measurement.[9]

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

3.3.1. Standard Stock Solutions (100 µg/mL)

  • Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline and N-Nitrososertraline-d4 in methanol to obtain individual stock solutions of 100 µg/mL.

3.3.2. Intermediate Standard and Internal Standard Solutions

  • Prepare intermediate solutions of N-Nitrososertraline by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare an internal standard working solution of N-Nitrososertraline-d4 at a concentration of 100 ng/mL by diluting the stock solution.

3.3.3. Calibration Curve Standards

  • Prepare a series of calibration standards by spiking the internal standard working solution with appropriate volumes of the N-Nitrososertraline intermediate solutions to achieve a concentration range that brackets the expected LOD and LOQ. A typical range could be 0.1 ng/mL to 100 ng/mL.[8][13]

3.3.4. Sample Preparation

  • Drug Substance: Accurately weigh approximately 100 mg of the sertraline drug substance into a volumetric flask. Add a known volume of the internal standard working solution. Dissolve and dilute to volume with a suitable solvent.

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 100 mg of sertraline into a volumetric flask. Add a known volume of the internal standard working solution. Add a suitable extraction solvent, sonicate to ensure complete extraction, and then dilute to volume. Centrifuge or filter the solution before analysis.

LC-MS/MS Method

3.4.1. Chromatographic Conditions

  • Column: A C18 or Phenyl-Hexyl column is suitable for the separation.[1][13] A common dimension is 2.1 x 100 mm with a 2.5 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol[2]

  • Gradient Elution: A gradient program should be optimized to ensure chromatographic resolution between sertraline and N-Nitrososertraline.[8]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 - 10 µL

3.4.2. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Nitrososertraline: The protonated molecule [M+H]+ has an m/z of 335. A common fragmentation transition is m/z 335 -> 275.[14] Other potential transitions include 335 -> 159 and 335 -> 123.[14] It is important to note that in-source fragmentation to m/z 275 can occur, and in some cases, this may be the more abundant "parent" ion to monitor.[14]

    • N-Nitrososertraline-d4: The MRM transition will be shifted by the mass of the deuterium (B1214612) labels (e.g., m/z 339 -> 279).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for N-Nitrososertraline. Lower source temperatures (around 200 °C) may improve the response of the parent ion.[14]

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

3.5.1. Signal-to-Noise Ratio Method

  • Analyze a series of low-concentration standards.

  • LOD: The concentration at which the S/N is typically ≥ 3.

  • LOQ: The concentration at which the S/N is typically ≥ 10.[15][16]

3.5.2. Calibration Curve Method

  • Construct a calibration curve in the low concentration range.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Data Presentation

The quantitative data for the determination of detection limits should be summarized in a clear and structured table.

ParameterN-NitrososertralineN-Nitrososertraline-d4 (Internal Standard)
MRM Transition (m/z) 335 -> 275339 -> 279
Retention Time (min) To be determinedTo be determined
Linearity (R²) > 0.99-
LOD (ng/mL) To be determined-
LOQ (ng/mL) To be determined-
Precision at LOQ (%RSD) < 20%-
Accuracy at LOQ (%) 80 - 120%-

Experimental Workflow Diagram

G Workflow for Establishing Detection Limits of N-Nitrososertraline cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_result Result prep_standards Prepare N-Nitrososertraline and Deuterated Standard Stock Solutions prep_cal_curve Prepare Calibration Curve Standards prep_standards->prep_cal_curve prep_samples Prepare Sertraline Samples with Internal Standard prep_standards->prep_samples lc_ms_analysis LC-MS/MS Analysis (MRM Mode) prep_cal_curve->lc_ms_analysis prep_samples->lc_ms_analysis peak_integration Peak Integration and Response Ratio Calculation lc_ms_analysis->peak_integration cal_curve_gen Generate Calibration Curve peak_integration->cal_curve_gen lod_loq_calc Calculate LOD and LOQ (S/N or Calibration Curve Method) cal_curve_gen->lod_loq_calc report Report Detection Limits lod_loq_calc->report

Caption: Experimental workflow for determining N-Nitrososertraline detection limits.

Conclusion

This application note provides a comprehensive protocol for establishing the detection limits of N-Nitrososertraline in sertraline drug substances and products using a deuterated internal standard with LC-MS/MS. The described methodology is sensitive, selective, and robust, enabling accurate quantification at trace levels to ensure compliance with regulatory requirements for nitrosamine impurities.[3][5][6] The use of a deuterated internal standard is paramount for achieving the necessary accuracy and precision in this critical analysis.[9][10]

References

Application Notes and Protocols for the Analysis of N-Nitrososertraline and N-Nitrososertraline-d3 using MRM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties. The discovery of these impurities in various drug products has led to regulatory agencies implementing stringent guidelines for their monitoring and control. N-Nitrososertraline is a nitrosamine (B1359907) impurity associated with the widely prescribed antidepressant, sertraline (B1200038). This document provides detailed application notes and protocols for the sensitive and selective quantification of N-Nitrososertraline and its deuterated internal standard, N-Nitrososertraline-d3, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The methodologies described are crucial for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of N-Nitrososertraline and its deuterated internal standard.

Sample Preparation

The following protocol is a general guideline for the extraction of N-Nitrososertraline from drug substances or crushed tablets.

  • Reagents and Materials:

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (MS grade)

    • N-Nitrososertraline reference standard

    • This compound internal standard

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm PTFE)

    • LC-MS vials

  • Procedure:

    • Standard and Internal Standard Preparation: Prepare stock solutions of N-Nitrososertraline and this compound in methanol at a concentration of 1 mg/mL. Serially dilute the stock solutions with a suitable solvent (e.g., methanol or a mixture of water and methanol with 0.1% formic acid) to prepare working standard solutions and the internal standard spiking solution.

    • Sample Weighing: Accurately weigh a portion of the homogenized drug substance or crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 5 mg of sertraline.

    • Extraction: Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to the sample in a microcentrifuge tube.

    • Vortexing and Sonication: Vortex the mixture for 30 seconds to 1 minute, followed by ultrasonication for 30 minutes to ensure complete extraction.

    • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 20 minutes to pelletize insoluble excipients.

    • Filtration: Carefully transfer the supernatant to a clean microcentrifuge tube and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • Internal Standard Spiking: If using an internal standard, a known amount of this compound can be added to the sample before or after the extraction process.

Liquid Chromatography (LC) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column is typically used. A phenyl-hexyl column has been shown to provide superior separation for N-Nitrososertraline and sertraline by leveraging π-π interactions to enhance resolution.[1]

    • Example Column: Kinetex Phenyl-Hexyl (3.0 x 150 mm, 2.6 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The specific gradient will depend on the column and system used.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

  • Injection Volume: 5 to 10 µL.

Mass Spectrometry (MS) Method
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity. In-source fragmentation can be a challenge for N-nitrosamines; therefore, minimizing the source temperature and declustering potential may be necessary to preserve the precursor ion.[2][3]

  • MRM Transitions: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.

Data Presentation

The following tables summarize the quantitative data, including the MRM transitions for N-Nitrososertraline and the predicted transitions for this compound.

Table 1: MRM Transitions for N-Nitrososertraline

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Type
N-Nitrososertraline335.1275.111[M+H]+
335.1159.034[M+H]+
335.1129.130[M+H]+
357.1327.0Optimized[M+Na]+
357.1265.0Optimized[M+Na]+
357.1241.0Optimized[M+Na]+

Note: The selection of the precursor ion ([M+H]+ or [M+Na]+) and the quantifier/qualifier product ions may vary depending on the instrument and source conditions. In-source fragmentation can lead to the observation of m/z 275 as a prominent ion.[2]

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Type
This compound338.2278.2Optimized[M+H]+
338.2162.0Optimized[M+H]+

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the known fragmentation of deuterated sertraline. The primary fragmentation is expected to be similar, with a +3 Da shift in the precursor and major fragment ions due to the three deuterium (B1214612) atoms on the methyl group.

Table 3: Example Quantitative Performance Data

ParameterN-Nitrososertraline
Linearity (r²)>0.99
Limit of Quantification (LOQ)20 ng/g to 125 ng/g
Accuracy (Recovery %)98.6% - 99.4%
Precision (%RSD)< 3.9%

Data compiled from a representative study and may vary based on the specific method and matrix.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance or Tablet Weighing Weighing Sample->Weighing Extraction Extraction with Methanol Weighing->Extraction Vortex Vortexing & Sonication Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Filter Filtration Centrifuge->Filter LCMS_Vial Transfer to LC-MS Vial Filter->LCMS_Vial LC_Separation LC Separation (Phenyl-Hexyl Column) LCMS_Vial->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of N-Nitrososertraline.

Analytical_Components Analyte N-Nitrososertraline LC Liquid Chromatography Analyte->LC IS This compound (Internal Standard) IS->LC MS Mass Spectrometry (Triple Quadrupole) LC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Data Quantitative Data MRM->Data

Caption: Logical relationship of analytical components.

References

Troubleshooting & Optimization

minimizing in-source fragmentation of N-Nitrososertraline in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of N-Nitrososertraline during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for N-Nitrososertraline analysis?

A1: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs when ions collide with surrounding molecules, energized by applied voltages.[1] For N-Nitrososertraline and other N-nitroso compounds (NDSRIs), the nitroso group makes them particularly susceptible to this process.[1] This can significantly impact the observed mass spectra, complicating the identification and quantification of the target analyte by reducing the abundance of the intended parent ion.[1]

Q2: What are the common fragmentation patterns observed for N-Nitrososertraline?

A2: N-Nitrososertraline (protonated molecule [M+H]⁺ at m/z 335) is known to be unstable in the ion source.[3] A common in-source fragmentation is the loss of a nitroso radical (•NO), which corresponds to a mass loss of 30 Da.[1][4] A very prominent fragment is observed at m/z 275.[3] This corresponds to the loss of the amine nitrogen along with the methyl and nitroso groups, a fragmentation pathway likely stabilized by the benzylic carbon.[3] In many cases, the signal for the m/z 275 fragment can be much more intense than the parent m/z 335 ion.[3]

Q3: I am not detecting the expected parent ion at m/z 335, only the m/z 275 fragment. What should I do?

A3: This is a common issue. The m/z 335 ion can be very low in abundance or completely absent due to extensive in-source fragmentation.[3] Some researchers have successfully developed methods using the m/z 275 fragment as the "parent ion" for quantification.[3] However, to enhance the m/z 335 signal, you should focus on optimizing the ion source parameters to create "softer" ionization conditions.[2] This involves lowering the source temperature and reducing the declustering or cone voltage.[2][3]

Q4: Can the choice of ionization technique affect fragmentation?

A4: Yes. While Electrospray Ionization (ESI) is widely used, some labs have reported difficulties in detecting the m/z 335 parent ion using this technique.[3] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[3] While APCI might offer lower sensitivity, it can sometimes reduce in-source fragmentation for certain nitrosamines and may be a viable option if ESI proves problematic.[3]

Q5: How do mobile phase additives impact the analysis?

A5: Mobile phase additives can influence ionization efficiency and fragmentation. Using additives like ammonium (B1175870) formate (B1220265) may help in protonation and stabilization of the parent ion.[3] Conversely, additives like trifluoroacetic acid (TFA) can sometimes suppress the ion signal.[2] The choice of solvent can also play a role; for some compounds, switching from acetonitrile (B52724) to methanol (B129727) has been shown to reduce fragmentation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Signal for Parent Ion (m/z 335) Excessive in-source fragmentation.1. Reduce Cone/Declustering Potential: Lower the cone voltage (also known as declustering potential or fragmentor voltage) to decrease the energy of ion-molecule collisions in the source.[1][2] 2. Lower Source Temperature: High temperatures can promote thermal degradation. Try reducing the source temperature, with some methods suggesting temperatures as low as 150-200 °C.[3] 3. Optimize Cone Gas Flow: Adjusting the cone gas flow rate can help reduce solvent clusters and interfering ions, potentially improving the signal-to-noise for the parent ion.[6]
High Abundance of Fragment Ion (m/z 275) N-Nitrososertraline is inherently unstable. The energy in the ion source is sufficient to cause significant fragmentation.[3]1. Soften Ionization Conditions: Implement all the steps listed above to reduce fragmentation energy. 2. Consider an Alternative Precursor Ion: If the m/z 335 signal remains too low for reliable quantification, consider validating the method using the more stable and abundant m/z 275 fragment as the precursor ion for MRM analysis.[3]
Poor Sensitivity and High Background Noise Suboptimal source parameters or mobile phase contamination.1. Optimize Curtain Gas: Increasing the curtain gas pressure can help reduce background contamination from entering the mass spectrometer.[7] 2. Use High-Purity Solvents: Ensure that all mobile phases and additives are high-purity, LC-MS grade to minimize background chemical noise.[6] 3. Check for Contamination: A dirty ion source can contribute to inconsistent fragmentation and high background.[5] Ensure the source is cleaned regularly.
Inconsistent Results Between Different LC-MS Systems Instrument-specific source design and geometry.The design of the ion source and collision cell varies significantly between manufacturers (e.g., Agilent, Sciex, Waters).[3] It is crucial to optimize source parameters on each specific instrument, as settings are not always directly transferable.[3] Note the different terminology used by manufacturers for similar parameters (e.g., Cone Voltage vs. Declustering Potential).[1][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for the analysis of N-Nitrososertraline.

Table 1: Reported MRM Transitions for N-Nitrososertraline

Precursor Ion (m/z)Product Ion (m/z)NotesReference
335275Most commonly reported transition, though the precursor can be weak.[3]
335159Secondary transition for confirmation.[3]
335123Tertiary transition for confirmation.[3]

Table 2: Suggested Ion Source Parameter Starting Points

ParameterSuggested ValueRationaleReference
Source Temperature150 - 200 °CLower temperatures reduce thermal decomposition and in-source fragmentation.[3]
Cone Voltage / Declustering PotentialInstrument Dependent (start low)Lowering this voltage reduces the energy of collisions that cause fragmentation. This is a critical parameter to optimize.[1][2]

Experimental Protocols

Protocol: Optimization of MS Source Parameters to Minimize In-Source Fragmentation

This protocol provides a systematic approach to optimizing key source parameters. It should be adapted for your specific LC-MS instrument.

  • Preparation:

    • Prepare a standard solution of N-Nitrososertraline at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., methanol or mobile phase).[9][10]

    • Set up your LC method with a column that provides good separation of N-Nitrososertraline from the sertraline (B1200038) API.[11]

  • Initial Infusion (or Flow Injection):

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate. Alternatively, perform flow injections using the LC system without a column.

    • Acquire full scan (MS1) spectra to observe the parent ion (m/z 335) and key fragments (e.g., m/z 275).

  • Cone/Declustering Voltage Optimization:

    • Set the source temperature to a moderate starting point (e.g., 300 °C).

    • Begin with the lowest possible cone voltage setting.

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V steps).

    • At each step, record the absolute intensity of the parent ion (m/z 335) and the fragment ion (m/z 275).

    • Plot the intensity of m/z 335 versus the cone voltage. Select the voltage that provides the maximum signal for m/z 335 before it begins to decrease significantly (indicating the onset of fragmentation).

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with a high source temperature (e.g., 400 °C) and gradually decrease it in 50 °C increments.

    • Record the intensity of the parent ion (m/z 335) at each temperature.

    • Select the lowest temperature that maintains good signal intensity and peak shape, as lower temperatures generally reduce fragmentation.[3] Some methods have found success with temperatures as low as 150-200 °C.[3]

  • Gas Flow Optimization (Cone Gas and Curtain Gas):

    • Using the optimized cone voltage and temperature, vary the cone gas and curtain gas flow rates.

    • Monitor the signal-to-noise ratio for the m/z 335 parent ion.

    • Optimize the cone gas to reduce solvent clusters and the curtain gas to minimize background interference.[6][7]

  • Verification:

    • Inject the N-Nitrososertraline standard using the full LC-MS method with the newly optimized source parameters.

    • Confirm that the intensity of the m/z 335 ion has improved relative to the m/z 275 fragment.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting N-Nitrososertraline analysis.

InSourceFragmentation_Troubleshooting start Start: Low or No Parent Ion (m/z 335) Signal step1 Decrease Cone Voltage / Declustering Potential start->step1 step2 Lower Ion Source Temperature (e.g., 150-200 °C) step1->step2 step3 Optimize Cone Gas and Curtain Gas Flow step2->step3 check1 Parent Ion Signal Adequate? step3->check1 option1 Consider Alternative Ionization Source (APCI) check1->option1 No end_success Proceed with Method Validation using m/z 335 check1->end_success Yes option2 Optimize Mobile Phase (e.g., add Ammonium Formate) option1->option2 check2 Parent Ion Signal Still Too Low? option2->check2 check2->step1 No, Re-optimize end_alternative Validate Method using Stable Fragment (m/z 275) as Precursor check2->end_alternative Yes NSERT_Fragmentation_Pathway parent N-Nitrososertraline [M+H]⁺ m/z 335 in_source In-Source Region (High Energy Collisions) parent->in_source fragment1 Loss of Nitroso Radical (•NO) in_source->fragment1 fragment2 Loss of Methylnitrosamine Fragment in_source->fragment2 product1 [M+H - NO]⁺ m/z 305 fragment1->product1 - 30 Da product2 Benzylic Stabilized Cation m/z 275 fragment2->product2 - 60 Da

References

Technical Support Center: Optimizing Chromatographic Separation of Sertraline and N-Nitrososertraline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sertraline (B1200038) and its N-nitroso impurity, N-nitrososertraline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of N-nitrososertraline in sertraline samples?

The main challenges in analyzing N-nitrososertraline stem from the need for high sensitivity and selectivity to meet stringent regulatory limits for nitrosamine (B1359907) impurities.[1][2] Key difficulties include:

  • Low Concentration Levels: N-nitrososertraline is a potent impurity and is often present at trace levels, requiring highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the necessary low limits of detection and quantification.[1][3]

  • Matrix Effects: The high concentration of the active pharmaceutical ingredient (API), sertraline, can interfere with the ionization and detection of the trace N-nitrososertraline, leading to inaccurate quantification.

  • Chromatographic Resolution: Achieving baseline separation between the highly abundant sertraline and the trace N-nitrososertraline is crucial to avoid co-elution and subsequent matrix effects.[3]

  • Sample Preparation: Optimizing extraction and clean-up procedures is often necessary to remove interfering substances from the sample matrix and to concentrate the analyte to detectable levels.[1]

Q2: Which analytical technique is most suitable for the analysis of N-nitrososertraline?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the determination of N-nitrososertraline in pharmaceutical products.[1][3][4] This is due to its high sensitivity and selectivity, which are essential for detecting and quantifying the impurity at the low levels required by regulatory agencies.[2] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile nitrosamines, many N-nitrosamine drug substance-related impurities (NDSRIs) like N-nitrososertraline are not volatile, making LC-MS/MS the preferred method.[5]

Q3: What type of HPLC column is recommended for the separation of sertraline and N-nitrososertraline?

Several reversed-phase columns have been successfully used. A comparative study showed that a phenyl-hexyl column provided superior separation for the sertraline and N-nitrososertraline pair compared to a general-purpose C18 column.[3][6] The π-π interactions offered by the phenyl-hexyl stationary phase significantly enhanced the resolution between the two compounds.[3][6] However, C18 columns, such as an Atlantis™ Premier BEH C18 AX Column, have also been shown to provide sufficient separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column Contamination: Buildup of matrix components on the column frit or packing material. 2. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase. 3. Secondary Interactions: Silanol (B1196071) interactions with basic compounds. 4. Column Void: Dissolution of silica (B1680970) packing at high pH.1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Dissolve and inject the sample in the initial mobile phase whenever possible. 3. Use a mobile phase with a suitable pH and buffer to suppress silanol interactions. Consider using a column with end-capping. 4. Ensure the mobile phase pH is within the stable range for the column.
Low Sensitivity / Inability to Detect N-Nitrososertraline 1. Insufficient Instrument Sensitivity: The detector is not sensitive enough for the low concentration of the analyte. 2. Matrix Suppression: The high concentration of sertraline is suppressing the ionization of N-nitrososertraline in the mass spectrometer. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Sample Degradation: N-nitrososertraline may be unstable in the sample solution.1. Use a highly sensitive detector such as a tandem quadrupole mass spectrometer (MS/MS).[1] 2. Improve chromatographic separation to ensure N-nitrososertraline elutes away from sertraline. A divert valve can be used to divert the high concentration of sertraline to waste, preventing it from entering the mass spectrometer. 3. Optimize MS/MS parameters by infusing a standard solution of N-nitrososertraline to determine the optimal MRM transitions and collision energies. 4. Prepare fresh samples and store them appropriately (e.g., at low temperatures and protected from light).
Co-elution of Sertraline and N-Nitrososertraline 1. Inadequate Chromatographic Method: The mobile phase composition, gradient, or column is not suitable for the separation. 2. Column Degradation: Loss of stationary phase or column efficiency over time.1. Optimize the mobile phase: Adjust the organic modifier content, pH, or buffer concentration. A phenyl-hexyl column can provide better selectivity.[3] 2. Replace the column with a new one of the same type.
High Background Noise in Chromatogram 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. System Contamination: Contamination in the LC system components (tubing, injector, etc.). 3. Bleed from the Column: Stationary phase degradation.1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Flush the entire LC system with appropriate cleaning solutions. 3. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
Inconsistent Retention Times 1. Pump Malfunction: Inconsistent mobile phase composition or flow rate. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Mobile Phase Degradation: Changes in the mobile phase composition over time.1. Purge the pump to remove air bubbles and ensure proper solvent delivery. Check for leaks. 2. Use a reliable column oven and allow the system to equilibrate fully before analysis. 3. Prepare fresh mobile phase and do not top off old mobile phase.

Experimental Protocols

Optimized LC-MS/MS Method for N-Nitrososertraline Quantification

This protocol is based on a validated method for the quantification of N-nitrososertraline in drug substances and products.

Chromatographic Conditions:

ParameterValue
LC System UPLC System
Column Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 10 minutes

Gradient Program:

Time (min)%A%B
0.0955
6.05050
7.0595
8.0595
8.1955
10.0955

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr
Source Temperature 150 °C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Nitrososertraline335.1272.13020
N-Nitrososertraline (Qualifier)335.1157.13035

Sample Preparation (for Tablets):

  • Weigh and crush a representative number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of sertraline (e.g., 50 mg).

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the powder.

  • Sonicate for a specified time to ensure complete dissolution.

  • Dilute to the final volume with the solvent.

  • Centrifuge or filter the solution to remove any undissolved excipients.

  • Further dilute the supernatant/filtrate as needed to bring the concentration within the calibration range of the instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting start Start: Sertraline Drug Product (Tablets/API) weigh Weighing and Crushing start->weigh dissolve Dissolution in appropriate solvent weigh->dissolve sonicate Sonication dissolve->sonicate dilute Dilution to final volume sonicate->dilute filter Centrifugation / Filtration dilute->filter final_sample Final Sample for Injection filter->final_sample injection Sample Injection final_sample->injection separation Chromatographic Separation (e.g., Phenyl-hexyl or C18 column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of N-Nitrososertraline calibration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for N-Nitrososertraline Analysis in Sertraline Drug Products.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_sens Sensitivity Issues cluster_coelute Co-elution Issues cluster_ret Retention Time Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity coelution Co-elution? start->coelution retention Inconsistent Retention? start->retention check_column Check Column (Contamination/Void) peak_shape->check_column Yes check_solvent Check Injection Solvent peak_shape->check_solvent Yes check_mobile_phase Optimize Mobile Phase pH peak_shape->check_mobile_phase Yes optimize_ms Optimize MS/MS Parameters sensitivity->optimize_ms Yes improve_sep Improve Separation (Use Divert Valve) sensitivity->improve_sep Yes check_sample_prep Review Sample Preparation sensitivity->check_sample_prep Yes optimize_method Optimize Chromatographic Method (Column, Mobile Phase) coelution->optimize_method Yes replace_column Replace Column coelution->replace_column Yes check_pump Check Pump and Flow Rate retention->check_pump Yes check_temp Check Column Temperature retention->check_temp Yes prepare_fresh_mp Prepare Fresh Mobile Phase retention->prepare_fresh_mp Yes

Caption: Logical Flow for Troubleshooting Chromatographic Issues.

References

Technical Support Center: N-Nitrososertraline-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrososertraline-d3 by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter that result in poor signal intensity of this compound.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Ionization Parameters Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For nitrosamines, lower source temperatures (around 200°C) may improve sensitivity by reducing in-source fragmentation.[1]
In-source Fragmentation N-Nitrososertraline is prone to in-source fragmentation, leading to a weak parent ion signal.[1] Try optimizing the declustering potential or fragmentor voltage to minimize this effect.[2] Using a "soft" ionization mode, if available on your instrument, can also help preserve the parent ion.
Incorrect Concentration Verify the concentration of your this compound working solution. Prepare a fresh dilution series to confirm the concentration.[3]
Degradation of Standard N-nitrosamines can be unstable. Ensure proper storage conditions for your this compound standard and prepare fresh stock solutions regularly.[3]
Instrument Not Tuned or Calibrated Perform a system suitability check, and tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[3][4]
Choice of Ionization Technique While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity for some nitrosamines.[5] Consider testing APCI if ESI performance is poor.
Issue 2: Poor Peak Shape or Chromatographic Resolution

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-elution with Sertraline (B1200038) (API) Chromatographic separation of N-Nitrososertraline from the high-concentration sertraline API is crucial to avoid ion suppression.[6] A divert valve can be used to direct the high concentration of sertraline to waste, preventing it from entering the mass spectrometer and causing saturation.[6]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate. A phenyl-hexyl column has shown good separation for N-Nitrososertraline and sertraline.[7]
Column Contamination or Degradation Flush the column or, if necessary, replace it. Contaminants can lead to peak splitting or broadening.[4]
Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

Possible Cause Recommended Solution
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound.[8] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.[9]
Differential Matrix Effects If this compound and the unlabeled analyte do not co-elute perfectly, they may experience different levels of ion suppression, leading to inaccurate quantification.[3] Adjust chromatographic conditions to achieve co-elution.
Deuterium (B1214612) Exchange Ensure the deuterium labels on your internal standard are in stable, non-exchangeable positions.[3][10] Avoid highly acidic or basic conditions if the label is potentially labile.[3]
Sample Preparation Variability Inconsistent sample preparation can lead to variable results. Ensure your sample preparation method is robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound internal standard so low?

A1: Low signal intensity for deuterated internal standards like this compound can be due to several factors. Common causes include suboptimal mass spectrometer settings, in-source fragmentation of the analyte, incorrect concentration of the standard, degradation of the standard, or ion suppression from the sample matrix.[3][4][10]

Q2: What is in-source fragmentation and how does it affect N-Nitrososertraline analysis?

A2: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[2] N-Nitrososertraline is known to be susceptible to this, often resulting in a weak signal for the expected parent ion (m/z 335) and a stronger signal for fragment ions (e.g., m/z 275).[1] This can make it difficult to detect and quantify the intended molecule.

Q3: How can I minimize matrix effects when analyzing this compound in a drug product?

A3: The high concentration of the active pharmaceutical ingredient (API), sertraline, is a major source of matrix effects.[6] Effective chromatographic separation of N-Nitrososertraline from sertraline is essential.[6] Employing a divert valve to send the sertraline peak to waste is a highly effective strategy.[6] Additionally, robust sample preparation techniques like solid-phase extraction (SPE) can help remove other matrix components that may cause ion suppression.[9]

Q4: Should I use ESI or APCI for the analysis of N-Nitrososertraline?

A4: While ESI is commonly used, APCI has been reported to provide better sensitivity for the analysis of some nitrosamines.[5] It is recommended to evaluate both ionization techniques during method development to determine the optimal choice for your specific application and instrument.

Q5: My this compound seems to elute at a slightly different retention time than the unlabeled N-Nitrososertraline. Is this a problem?

A5: A small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon.[10] However, if the shift is significant, the two compounds may experience different degrees of matrix effects, which can compromise the accuracy of your quantification.[3] It is important to adjust your chromatographic method to ensure co-elution or near co-elution.

Experimental Protocols

Protocol 1: Sample Preparation for N-Nitrososertraline in a Drug Substance
  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (B129727).

    • Serially dilute the stock solution with a solution of 5 mg/mL sertraline in methanol to prepare calibration standards ranging from 0.25 to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sertraline drug substance.

    • Dissolve the substance in methanol to achieve a final sertraline concentration of 5 mg/mL.

    • Spike the sample with the this compound internal standard solution.

    • Vortex the sample for 30 seconds.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: A phenyl-hexyl column is recommended for good separation.[7]

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Formic acid in methanol.[11]

    • Gradient: Optimize the gradient to ensure separation of N-Nitrososertraline from sertraline.

    • Flow Rate: 0.8 mL/min.[11]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 40°C.[11]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • N-Nitrososertraline: 335 > 275, 335 > 159, 335 > 123.[1]

      • This compound: Adjust the precursor and product ions to account for the deuterium labels.

    • Source Temperature: Optimize in the range of 200°C.[1]

    • Collision Energy: Optimize for each transition to achieve the most intense and stable signal.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity of This compound check_ms Check MS Parameters (Tune, Calibration, Source Conditions) start->check_ms check_sample Evaluate Sample (Concentration, Degradation) start->check_sample check_chromatography Assess Chromatography (Peak Shape, Resolution) start->check_chromatography optimize_ms Optimize Source Parameters (Temp, Voltages, Gas Flow) check_ms->optimize_ms Parameters Suboptimal prepare_fresh Prepare Fresh Standard and Working Solutions check_sample->prepare_fresh Concentration/Degradation Suspected optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc Poor Chromatography end Signal Intensity Improved optimize_ms->end prepare_fresh->end check_matrix Investigate Matrix Effects (Ion Suppression) optimize_lc->check_matrix improve_prep Improve Sample Preparation (SPE, LLE) check_matrix->improve_prep Matrix Effects Present check_matrix->end No Significant Matrix Effects improve_prep->end

A logical workflow for troubleshooting low signal intensity.

MatrixEffectsWorkflow start Inconsistent Results/ Poor Accuracy check_coelution Verify Co-elution of Analyte and Internal Standard start->check_coelution adjust_chrom Adjust Chromatographic Conditions for Co-elution check_coelution->adjust_chrom Poor Co-elution assess_matrix Assess Matrix Effects (Post-column Infusion) check_coelution->assess_matrix Good Co-elution adjust_chrom->assess_matrix modify_prep Modify Sample Preparation (e.g., SPE, Dilution) assess_matrix->modify_prep Significant Ion Suppression use_divert Implement Divert Valve for API Peak assess_matrix->use_divert API Causes Suppression end Accurate and Reproducible Quantification assess_matrix->end Minimal Matrix Effects modify_prep->end use_divert->end

Workflow for investigating and mitigating matrix effects.

References

dealing with poor peak shape in N-Nitrososertraline analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrososertraline analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrososertraline and why is its analysis critical?

N-Nitrososertraline (NSERT) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Sertraline (B1200038), a widely used antidepressant.[1] NDSRIs are classified as potent genotoxic impurities, posing a potential cancer risk to patients. Regulatory agencies require stringent control and monitoring of these impurities in pharmaceutical products to ensure patient safety.[1] Therefore, robust and accurate analytical methods are essential for its detection and quantification at trace levels.

Q2: What are the most common causes of poor peak shape in N-Nitrososertraline analysis?

Poor peak shape, including tailing, fronting, and broadening, can compromise analytical accuracy and resolution.[2] The most frequent causes stem from:

  • Secondary Chemical Interactions : The basic nature of N-Nitrososertraline (similar to its parent, Sertraline) makes it prone to strong interactions with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3][4]

  • Column Overload : Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5]

  • Sample Solvent Mismatch : Using an injection solvent with a significantly higher elution strength than the mobile phase can lead to peak distortion.[5][6]

  • Column Degradation : Contamination, particle bed collapse, or the formation of a void at the column inlet can severely affect peak shape.[2][5]

  • Extra-Column Effects : Excessive volume in tubing, fittings, or detector cells can cause peak broadening.[5][7]

Q3: My N-Nitrososertraline peak is tailing. What is the likely chemical reason?

Peak tailing is the most common issue for basic compounds like N-Nitrososertraline.[3] The primary cause is the interaction between the protonated (positively charged) amine group of the analyte and ionized residual silanol groups (negatively charged) on the silica (B1680970) stationary phase surface.[2][4] This secondary retention mechanism delays a portion of the analyte from eluting, creating a "tail" on the backside of the peak. This is particularly prevalent when using older "Type A" silica columns or when the mobile phase pH is not optimized.[3]

Q4: How does column selection affect the analysis of N-Nitrososertraline?

Column selection is critical for achieving good peak shape and resolution.

  • Modern Columns : Use high-purity, fully end-capped C18 columns. End-capping chemically treats most residual silanol groups, significantly reducing the sites available for secondary interactions that cause tailing.[2][4]

  • Alternative Stationary Phases : For separating N-Nitrososertraline from its parent drug, Sertraline, a phenyl-hexyl column has shown superior performance.[1][8] This is likely due to enhanced π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase, offering a different separation mechanism than standard hydrophobic retention.[8] Columns with polar-embedded groups can also offer unique selectivity and improved peak shape for basic compounds.[9]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific peak shape problems.

Problem: The N-Nitrososertraline peak is tailing.

Peak tailing is characterized by an asymmetry factor greater than 1.2 and can compromise accurate integration and quantification.[7] Follow this workflow to diagnose and resolve the issue.

G start Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks sys_issue Indicates a Systemic Issue q_all_peaks->sys_issue  Yes chem_issue Indicates a Chemical Interaction or Method Parameter Issue q_all_peaks->chem_issue No   check_connections 1. Check for dead volume in fittings/tubing. 2. Ensure proper connections. sys_issue->check_connections check_frit 3. Column inlet frit may be partially blocked. Backflush the column (see Protocol 2). check_connections->check_frit replace_column 4. Column may have a void. Replace with a new column. check_frit->replace_column check_ph 1. Check Mobile Phase pH. Is it acidic (e.g., pH 2.5-3.5)? (See Protocol 3) chem_issue->check_ph check_load 2. Check for Column Overload. Perform dilution study. (See Protocol 1) check_ph->check_load check_solvent 3. Check Sample Solvent. Does it match the initial mobile phase? check_load->check_solvent check_column_chem 4. Column chemistry may be suboptimal. Consider a modern end-capped or phenyl-hexyl column. check_solvent->check_column_chem

Caption: Troubleshooting workflow for peak tailing.

Problem: The N-Nitrososertraline peak is broad or split.

Broad or split peaks can indicate several issues, from co-eluting impurities to problems with the sample injection or column hardware.

G start Broad or Split Peak Observed q_solvent Does sample solvent match initial mobile phase? start->q_solvent solvent_issue Solvent Mismatch is a common cause of split peaks. q_solvent->solvent_issue  No no_solvent_issue Investigate other causes. q_solvent->no_solvent_issue Yes   fix_solvent Re-dissolve sample in initial mobile phase or reduce injection volume. solvent_issue->fix_solvent check_coelution 1. Check for co-elution. (e.g., N-formyl Sertraline or isomers). Adjust gradient/selectivity. no_solvent_issue->check_coelution check_frit 2. Check for blocked column frit. Backflush or replace column. (See Protocol 2) check_coelution->check_frit check_temp 3. Check column temperature. Is it stable and uniform? check_frit->check_temp check_hardware 4. Check for system issues. (e.g., injector problem, partially blocked tubing). check_temp->check_hardware

Caption: Troubleshooting workflow for broad or split peaks.

Data & Methodologies

Summary of Common Peak Shape Problems
ProblemPossible CauseKey Indicator / Diagnostic Step
Peak Tailing Secondary silanol interactionsAffects basic compounds; improves with lower mobile phase pH.[3][4]
Column overloadPeak shape improves upon sample dilution; retention time may shift.[10]
Peak Fronting Column overload (less common)"Shark-fin" shape; peak shape improves upon sample dilution.[11]
Column collapse/voidCatastrophic failure, often affects all peaks. Replace the column.[2][12]
Split Peaks Sample solvent stronger than mobile phaseThe peak splits into two; resolves by matching sample solvent to mobile phase.[7]
Partially blocked column inlet fritAffects all peaks; may be resolved by backflushing the column.[10]
Broad Peaks Extra-column volumeAll peaks are broad; check tubing length/ID and connections.[5][7]
Co-eluting impurityMay appear as a shoulder or broadened peak; requires method optimization.[13]
Recommended Starting Analytical Conditions

The following table synthesizes parameters from published methods for Sertraline and N-Nitrososertraline to provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) or a modern, fully end-capped C18.Phenyl-hexyl provides superior resolution from Sertraline via π-π interactions.[1][8] End-capped C18 minimizes tailing.[2]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Low pH ensures the analyte is protonated and suppresses silanol ionization, improving peak shape.[13][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic modifiers for reversed-phase chromatography.[13][14]
Column Temp. 40 - 50 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[9][15]
Injection Vol. 1 - 5 µLKeep volume low to minimize injection-related band broadening.[14]
Sample Diluent Initial mobile phase composition (e.g., 95:5 Water:ACN)Crucial for preventing peak distortion caused by solvent mismatch.[5][16]

Experimental Protocols

Protocol 1: Sample Dilution Study to Diagnose Column Overload
  • Prepare a Sample Series : Prepare a series of dilutions of your sample. For example, prepare the original concentration (1x), and then 1:2 (0.5x), 1:5 (0.2x), and 1:10 (0.1x) dilutions using the mobile phase as the diluent.

  • Inject Sequentially : Inject the samples from the most dilute (0.1x) to the most concentrated (1x).

  • Analyze Peak Shape : Observe the peak shape (asymmetry factor) and retention time for each injection.

  • Interpretation :

    • If the peak shape becomes more symmetrical and the retention time increases slightly as the concentration decreases, column overload is the cause of the poor peak shape.[10]

    • Solution : Reduce the sample concentration injected on the column or use a column with a higher loading capacity (e.g., wider internal diameter).

Protocol 2: Column Flushing and Regeneration

This procedure can help resolve issues caused by a partially blocked inlet frit or column contamination. Always disconnect the column from the detector before reversing the flow.

  • Disconnect : Disconnect the column from the detector outlet.

  • Reverse : Connect the column outlet to the pump outlet (reversing the flow direction).

  • Flush to Waste : Flush the column to waste with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

    • 20 column volumes of 100% Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate : Reconnect the column in the correct flow direction and equilibrate with your mobile phase for at least 20 column volumes before injecting a sample.

  • Evaluate : Inject a standard to see if performance and peak shape have improved. If not, the column may need to be replaced.[10]

Protocol 3: Mobile Phase pH Optimization
  • Establish Baseline : Run your sample using your current method and record the peak asymmetry factor.

  • Prepare Modified Mobile Phases : Prepare several batches of aqueous mobile phase (Mobile Phase A) with slightly different acid concentrations to target different pH values. For example, if using 0.1% formic acid (pH ~2.7), try 0.2% (lower pH) and 0.05% (higher pH).

  • Test and Compare : Equilibrate the system with each new mobile phase and inject the sample.

  • Analyze Results : Compare the peak shape across the different pH conditions. For a basic compound like N-Nitrososertraline, a lower pH (typically between 2.5 and 3.5) should provide the most symmetrical peak shape.[9][17]

  • Select Optimal pH : Choose the pH that provides the best balance of peak shape, retention, and resolution.

References

troubleshooting variability in N-Nitrososertraline quantification results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrososertraline quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analytical quantification of N-Nitrososertraline.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the quantification of N-Nitrososertraline.

Issue 1: High Variability in Replicate Injections

Question: We are observing significant variability (%RSD > 15%) in the peak areas of our N-Nitrososertraline standard and sample replicate injections. What are the potential causes and solutions?

Answer: High variability in replicate injections can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:

  • Sample Preparation:

    • In-vial Nitrosation: N-Nitrososertraline can form within the vial during the analysis sequence. This is a common issue in the analysis of Nitrosamine (B1359907) Drug Substance Related Impurities (NDSRIs). To mitigate this, consider adding an antioxidant or quenching agent, such as ascorbic acid, to your sample and standard preparations.[1][2]

    • Inhomogeneous Sample: Ensure complete dissolution and vortexing of the sample to guarantee homogeneity. For solid dosage forms, ensure the grinding process yields a uniform powder.

    • Extraction Efficiency: Inconsistent extraction can lead to variability. Optimize the extraction solvent and sonication time to ensure complete recovery of the analyte.[3][4]

  • Chromatography:

    • Column Overloading: High sample loads can lead to poor peak shape and inconsistent integration.[5] Consider diluting the sample or using a column with a larger capacity.

    • Column Blockages: The use of narrow columns with small particle sizes can increase the risk of blockages, leading to pressure fluctuations and variable flow rates.[5] Ensure adequate sample filtration.

    • Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is consistent. Inconsistent gradient mixing can lead to retention time and peak area variability.

  • Mass Spectrometry:

    • Source Contamination: The presence of the active pharmaceutical ingredient (API) and excipients can contaminate the mass spectrometer's ion source, leading to signal suppression and variability.[6] It is crucial to divert the API peak to waste to minimize source contamination.

    • Ionization Suppression/Enhancement: Matrix components can interfere with the ionization of N-Nitrososertraline, causing signal variability.[3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these matrix effects.[4]

Issue 2: Poor Sensitivity or Inability to Detect N-Nitrososertraline

Question: Our assay is not achieving the required limit of detection (LOD) and limit of quantitation (LOQ) for N-Nitrososertraline. How can we improve the sensitivity?

Answer: Achieving low detection limits is a common challenge in nitrosamine analysis due to the low concentrations at which these impurities are typically present.[7] Here are several strategies to enhance sensitivity:

  • Sample Preparation:

    • Concentration: A more concentrated sample can increase the signal intensity. However, this may also increase matrix effects and the risk of instrument contamination.[3]

    • Solvent Choice: The choice of diluent can impact peak shape and, consequently, sensitivity. While water is ideal, organic diluents like methanol (B129727) may be necessary for certain formulations but can lead to poorer peak shapes.[5]

  • LC-MS/MS Method Optimization:

    • Ionization Source: While electrospray ionization (ESI) is commonly used for NDSRIs, atmospheric pressure chemical ionization (APCI) can be more suitable for smaller, less polar nitrosamines.[6] Experiment with both to determine the optimal source for N-Nitrososertraline. Some analysts have reported better success with APCI when ESI fails to yield a stable parent ion for N-Nitrososertraline.[8]

    • Source Parameters: Optimize source parameters such as temperature and gas flows. A lower source temperature (around 200 °C) has been shown to improve the response for N-Nitrososertraline by reducing in-source fragmentation.[8]

    • MS/MS Transitions: Ensure you are using the most abundant and specific multiple reaction monitoring (MRM) transitions. For N-Nitrososertraline, transitions such as m/z 335 > 275, 335 > 159, and 335 > 123 have been reported.[8] However, in-source fragmentation can lead to a weak or absent parent ion at m/z 335, in which case using the fragment ion at m/z 275 as the precursor ion may be a viable, albeit less ideal, strategy.[8]

    • Curtain Gas: Optimizing the curtain gas pressure can significantly reduce background noise and improve the signal-to-noise ratio.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of artifactual formation of N-Nitrososertraline during analysis?

A1: Artifactual formation, or the creation of the nitrosamine during the analytical process, can lead to false positives and inaccurate quantification.[1] Key causes include:

  • Acidic Conditions: Sample preparation using acidic conditions can promote the reaction between any residual nitrite (B80452) and the sertraline (B1200038) molecule.[1]

  • Presence of Nitrites: Nitrite impurities in excipients, reagents, or even the drug substance itself can react with the secondary amine of sertraline to form N-Nitrososertraline.[9][10]

  • Heat and Sonication: While often used to aid extraction, excessive heat or sonication during sample preparation should be avoided as they can accelerate the nitrosation reaction.[3]

  • In-vial Formation: As mentioned in the troubleshooting guide, the prepared samples can continue to form N-Nitrososertraline while sitting in the autosampler.[2]

To mitigate artifactual formation, the use of a nitrite scavenger, such as ascorbic acid or sulfamic acid, in the sample preparation is recommended.[1][3]

Q2: What are the typical LC-MS/MS parameters for N-Nitrososertraline analysis?

A2: While specific parameters will vary depending on the instrument and column used, here is a general set of starting conditions based on published methods:[11][12][13]

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Reversed-phase gradient
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI) or APCI
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 335.1
Product Ions (m/z) 275.1, 159.1, 123.1

Note: In-source fragmentation of the m/z 335 precursor ion is a known issue.[8] It may be necessary to optimize source conditions to minimize this or, in some cases, use a fragment ion as the precursor.

Q3: How is N-Nitrososertraline formed?

A3: N-Nitrososertraline is a Nitrosamine Drug Substance Related Impurity (NDSRI). It forms through the nitrosation of the secondary amine group in the sertraline molecule.[13][14] This chemical reaction typically requires a nitrosating agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[10] The presence of residual nitrites in raw materials, excipients, or from the manufacturing process, combined with the secondary amine structure of sertraline, creates the potential for this impurity to form during manufacturing or storage.[6][9]

Experimental Protocols

Protocol 1: Sample Preparation for N-Nitrososertraline in Sertraline Tablets

This protocol provides a general procedure for the extraction of N-Nitrososertraline from sertraline tablets.

  • Weighing and Dissolution:

    • Accurately weigh the equivalent of one tablet (e.g., 50 mg of sertraline HCl) of finely ground tablet powder into a centrifuge tube.

  • Internal Standard Spiking (Recommended):

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard for N-Nitrososertraline.

  • Extraction:

    • Add a suitable volume of extraction solvent (e.g., methanol) to achieve a final concentration of 5 mg/mL of sertraline.[11]

    • Vortex the mixture for 30 seconds.

    • Sonicate for 30 minutes to ensure complete extraction.[13]

  • Centrifugation and Filtration:

    • Centrifuge the sample at high speed (e.g., 3500 x g) for 30 minutes.[13]

    • Filter the supernatant through a 0.22 µm filter (e.g., PTFE) into an LC vial for analysis.[13]

Protocol 2: LC-MS/MS Method Parameters

The following table summarizes a typical set of LC-MS/MS parameters for the quantification of N-Nitrososertraline.

ParameterSetting
LC System UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Xevo TQ-S micro or equivalent tandem quadrupole MS
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
MRM Transitions N-Nitrososertraline: 335.1 > 275.1 (Quantifier), 335.1 > 159.1 (Qualifier)

Note: These parameters should be optimized for your specific instrumentation and application.

Quantitative Data Summary

The following tables provide a summary of typical performance data for a validated N-Nitrososertraline quantification method.

Table 1: Linearity and Range

AnalyteConcentration Range (ppb)
N-Nitrososertraline0.25 - 100> 0.99

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ppb)Recovery (%)%RSD (n=6)
N-Nitrososertraline0.585 - 93< 15
N-Nitrososertraline5.082 - 113< 15

Table 3: Limits of Detection and Quantitation

AnalyteLOD (ppb)LOQ (ppb)
N-Nitrososertraline0.080.25

Visualizations

N_Nitrososertraline_Formation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Sertraline Sertraline (Secondary Amine) N_Nitrososertraline N-Nitrososertraline Sertraline->N_Nitrososertraline + Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrososertraline Acidic_Conditions Acidic Conditions Acidic_Conditions->Nitrosating_Agent promotes formation of Troubleshooting_Workflow Start High Variability in Results? Check_Sample_Prep Review Sample Preparation - In-vial nitrosation? - Homogeneity? - Extraction efficiency? Start->Check_Sample_Prep Check_Chromatography Examine Chromatography - Column overload? - Blockages? - Mobile phase issues? Check_Sample_Prep->Check_Chromatography Check_MS Investigate MS Performance - Source contamination? - Ion suppression? Check_Chromatography->Check_MS Implement_Solutions Implement Corrective Actions - Add antioxidant - Optimize extraction - Use internal standard - Clean MS source Check_MS->Implement_Solutions End Variability Resolved Implement_Solutions->End Experimental_Workflow Start Start: Sample Receipt Sample_Prep 1. Sample Preparation - Weighing - Spiking with IS - Extraction (Sonication) - Centrifugation & Filtration Start->Sample_Prep LC_MS_Analysis 2. LC-MS/MS Analysis - Injection - Chromatographic Separation - Mass Spectrometric Detection Sample_Prep->LC_MS_Analysis Data_Processing 3. Data Processing - Peak Integration - Calibration Curve Generation - Quantification LC_MS_Analysis->Data_Processing Report End: Report Results Data_Processing->Report

References

Technical Support Center: Optimal LC Column Selection for N-Nitrososertraline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions for the liquid chromatographic separation of N-Nitrososertraline isomers. N-Nitrososertraline, a nitrosamine (B1359907) impurity of the antidepressant medication sertraline (B1200038), can exist as isomers that may be challenging to separate from each other and from the active pharmaceutical ingredient (API).[1] This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N-Nitrososertraline isomers important?

A1: N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA.[2][3][4] N-Nitrososertraline can exist as different isomers, and it is crucial to separate and accurately quantify them to ensure the safety and compliance of sertraline-containing drug products.[1] Furthermore, chromatographic resolution between sertraline and N-Nitrososertraline is vital to prevent matrix effects and ensure accurate quantification of the impurity.[4][5]

Q2: Which type of LC column is most effective for separating N-Nitrososertraline isomers?

A2: Reversed-phase columns are commonly employed for the separation of N-Nitrososertraline isomers. Phenyl-hexyl columns have demonstrated superior separation for N-Nitrososertraline from its parent API, sertraline, by leveraging π-π interactions to enhance resolution.[6] Additionally, C18 columns, such as the Atlantis™ Premier BEH C18 AX, have been shown to provide sufficient separation between sertraline and N-Nitrososertraline.[7]

Q3: What are the typical mobile phases used for this separation?

A3: The mobile phases for the separation of N-Nitrososertraline isomers typically consist of an aqueous component with a pH modifier and an organic solvent. Common mobile phase compositions include:

  • A mixture of water with formic acid and an organic solvent like methanol (B129727) or acetonitrile.[8]

  • Gradient elution is often used to achieve optimal separation.

Q4: My analysis shows a weak or absent parent ion for N-Nitrososertraline at m/z 335. What could be the cause?

A4: This is a common issue and may be due to in-source fragmentation within the mass spectrometer.[9] N-nitroso derivatives, particularly those with a benzylmethylamine function like N-Nitrososertraline, can be unstable in the MS source.[9] The molecule may lose the nitroso group, resulting in a prominent fragment ion at m/z 275.[9] To mitigate this, optimization of MS source parameters, such as lowering the source temperature (e.g., to around 200 °C), can help to increase the response of the parent ion.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or no separation of N-Nitrososertraline isomers. Inappropriate column chemistry.- Consider a phenyl-hexyl column to enhance resolution through π-π interactions.[6]- Evaluate different C18 column selectivities.
Suboptimal mobile phase composition.- Adjust the organic solvent ratio.- Optimize the concentration of the acidic modifier (e.g., formic acid).
Inadequate temperature control.- Vary the column temperature. Chiral separations can be sensitive to temperature changes, which can sometimes even reverse the elution order.[10]
Co-elution of N-Nitrososertraline with Sertraline API. Insufficient column resolving power.- Employ a high-resolution column such as a phenyl-hexyl or a specialized C18 phase.[6]- A longer column or a column with a smaller particle size may improve resolution.
Mobile phase not optimized for the API and impurity pair.- Adjust the gradient slope to better separate the impurity from the high-concentration API peak.
Low sensitivity or poor peak shape for N-Nitrososertraline. In-source fragmentation in the MS detector.- Optimize MS source parameters, particularly the temperature, to minimize fragmentation.[9]- If the parent ion signal remains weak, consider using a prominent and stable fragment ion for quantification, such as m/z 275.[9]
Unsuitable sample diluent.- Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.
Interference from other impurities. Presence of other degradation products, such as N-formyl sertraline.- Develop a chromatographic method with sufficient selectivity to separate N-Nitrososertraline from all potential impurities. N-formyl impurities are known to form and can interfere with the analysis.[8]

Data Summary Table

The following table summarizes LC parameters from a published method for the analysis of N-Nitrososertraline.

ParameterCondition
LC Column Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C[1]
Injection Volume 8 µL[1]
Gradient 0-1 min: 60% B; 1-4 min: 60% B; 4-4.1 min: 100% B; 4.1-4.6 min: 100% B; 4.6-4.7 min: 60% B; 4.7-7 min: 60% B[1]
Detection Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

LC-MS/MS Method for the Determination of N-Nitrososertraline

This protocol is based on a method developed for the quantification of N-Nitrososertraline in sertraline preparations.[1]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in methanol to achieve a suitable concentration.

  • For spiked samples, add a known amount of N-Nitrososertraline standard to the sample solution.

2. LC-MS/MS System and Conditions:

  • LC System: A UPLC system capable of delivering a stable gradient at 0.3 mL/min.

  • Column: Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0-1.0 min: 40% A, 60% B

    • 1.0-4.0 min: 40% A, 60% B

    • 4.0-4.1 min: 0% A, 100% B

    • 4.1-4.6 min: 0% A, 100% B

    • 4.6-4.7 min: 40% A, 60% B

    • 4.7-7.0 min: 40% A, 60% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 8 µL.[1]

  • MS Detector: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transition for N-Nitrososertraline (e.g., m/z 335 -> 275) and any other relevant isomers or impurities.[9]

3. Data Analysis:

  • Integrate the peak areas for the N-Nitrososertraline isomers. Due to potential difficulties in separating the isomers, the areas of both peaks may be summed for quantification against a single calibration curve.[1]

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the amount of N-Nitrososertraline in the samples by comparing their peak areas to the calibration curve.

Workflow and Logic Diagrams

LC_Column_Selection_Workflow cluster_start Initial Assessment cluster_evaluation Performance Evaluation cluster_optimization Optimization Strategies cluster_troubleshooting Troubleshooting cluster_end Final Method Start Start: N-Nitrososertraline Isomer Separation Required InitialScreening Initial Screening with Reversed-Phase C18 Column Start->InitialScreening EvaluateResolution Evaluate Resolution of Isomers and from API InitialScreening->EvaluateResolution TryPhenylHexyl Switch to Phenyl-Hexyl Column for Enhanced π-π Interactions EvaluateResolution->TryPhenylHexyl Inadequate Resolution OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH, Organic Solvent) EvaluateResolution->OptimizeMobilePhase Minor Adjustments Needed AdjustTemp Adjust Column Temperature EvaluateResolution->AdjustTemp Further Optimization Required CheckMS Troubleshoot MS Detection (In-source Fragmentation) EvaluateResolution->CheckMS FinalMethod Final Validated Method EvaluateResolution->FinalMethod Adequate Resolution TryPhenylHexyl->EvaluateResolution OptimizeMobilePhase->EvaluateResolution AdjustTemp->EvaluateResolution CheckMS->OptimizeMobilePhase

Caption: Workflow for selecting and optimizing an LC column for N-Nitrososertraline isomer separation.

References

impact of mobile phase composition on N-Nitrososertraline retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of N-Nitrososertraline in reversed-phase liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Nitrososertraline peak is eluting too early (low retention time). How can I increase its retention time?

A1: A short retention time for N-Nitrososertraline suggests that the mobile phase is too strong. To increase retention, you can:

  • Decrease the organic modifier concentration: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will lead to a longer retention time.[1] For gradient methods, you can adjust the initial percentage of the organic modifier to be lower or make the gradient slope less steep.

  • Change the organic modifier: Acetonitrile is a stronger organic solvent than methanol (B129727) in reversed-phase LC. If you are using acetonitrile, switching to methanol at the same concentration may increase the retention time of N-Nitrososertraline.

  • Adjust the mobile phase pH: The retention of ionizable compounds is significantly affected by the pH of the mobile phase.[1][2] N-Nitrososertraline is a weakly basic compound. Increasing the pH of the mobile phase will decrease its ionization and lead to a longer retention time on a C18 column.

Q2: My N-Nitrososertraline peak is eluting too late (high retention time), resulting in a long run time. How can I decrease its retention time?

A2: A long retention time can be addressed by making the mobile phase stronger. Consider the following adjustments:

  • Increase the organic modifier concentration: Increasing the percentage of the organic solvent in the mobile phase will decrease the retention time.[1] For gradient elution, you can start with a higher initial percentage of the organic modifier or make the gradient steeper.

  • Change the organic modifier: If you are using methanol, switching to acetonitrile at the same concentration will likely decrease the retention time.

  • Adjust the mobile phase pH: Decreasing the pH of the mobile phase will increase the ionization of the weakly basic N-Nitrososertraline, leading to a shorter retention time. Many methods for nitrosamine (B1359907) analysis utilize a mobile phase with a low pH, often containing 0.1% formic acid.[3][4]

Q3: I am observing poor peak shape (e.g., tailing or fronting) for N-Nitrososertraline. Can the mobile phase composition help?

A3: Yes, mobile phase composition plays a crucial role in peak shape.

  • Peak Tailing: Tailing is often observed for basic compounds like N-Nitrososertraline due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Lowering the pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analyte and improving peak shape.[3][4]

    • Additives: In some cases, adding a small amount of a competing base to the mobile phase can also improve peak shape.

  • Peak Fronting: This is less common but can be caused by column overload or issues with the sample solvent. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Q4: My N-Nitrososertraline peak is co-eluting with another impurity. How can I improve the resolution?

A4: To improve the resolution between N-Nitrososertraline and a co-eluting peak, you need to alter the selectivity of your chromatographic system.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order of compounds.

  • Adjust the mobile phase pH: Modifying the pH can differentially affect the retention times of N-Nitrososertraline and the co-eluting impurity, potentially leading to their separation.[2]

  • Modify the gradient: Altering the gradient slope can improve the separation of closely eluting peaks. A shallower gradient generally provides better resolution.

Experimental Protocols

Below are examples of LC-MS/MS methods used for the determination of N-Nitrososertraline, detailing the mobile phase composition.

Method 1: LC-MS/MS with Acetonitrile Gradient [3]

  • Mobile Phase A: Milli-Q water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient:

    Time (min) %A %B
    0.0 40 60
    1.0 40 60
    4.0 10 90
    6.0 10 90
    6.1 40 60

    | 10.0 | 40 | 60 |

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Retention Time of N-Nitrososertraline: 3.1 min.[3]

Method 2: UPLC-MS/MS with Methanol Gradient [4][5]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient Elution: Details of the gradient profile are not specified in the source.

  • Flow Rate: 0.8 mL/min.[4]

  • Column: Waters XBridge C8, 4.6x150 mm, 3.5 µm.[4]

  • Retention Time of N-Nitrososertraline: 6.80 minutes.[5]

Data Presentation

The following table summarizes the chromatographic conditions and resulting retention times for N-Nitrososertraline from the referenced methods.

ParameterMethod 1[3]Method 2[4][5]
Mobile Phase A Milli-Q water + 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid0.1% Formic Acid in Methanol
Elution Type GradientGradient
Flow Rate 0.3 mL/min0.8 mL/min
Column Not specifiedWaters XBridge C8, 4.6x150 mm, 3.5 µm
Retention Time 3.1 min6.80 min

Visualization

The following diagram illustrates the logical relationships between mobile phase parameters and their impact on N-Nitrososertraline retention time in reversed-phase chromatography.

cluster_params Mobile Phase Parameters cluster_effects Impact on Retention Time cluster_outcome Desired Outcome Organic Modifier Type Organic Modifier Type Increase Retention Time Increase Retention Time Organic Modifier Type->Increase Retention Time Methanol vs. Acetonitrile Decrease Retention Time Decrease Retention Time Organic Modifier Type->Decrease Retention Time Acetonitrile vs. Methanol Organic Modifier % Organic Modifier % Organic Modifier %->Increase Retention Time Decrease % Organic Modifier %->Decrease Retention Time Increase % pH pH pH->Increase Retention Time Increase pH (less ionized) pH->Decrease Retention Time Decrease pH (more ionized) Additives Additives Additives->Increase Retention Time e.g., Ion-pairing agents Additives->Decrease Retention Time e.g., Competing base (can reduce tailing, may slightly shift RT) Optimized Separation Optimized Separation Increase Retention Time->Optimized Separation Decrease Retention Time->Optimized Separation

Impact of Mobile Phase on Retention Time

References

Technical Support Center: Optimizing N-Nitrososertraline Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitrososertraline using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting N-Nitrososertraline by LC-MS?

A1: The primary challenges in detecting N-Nitrososertraline by LC-MS include its propensity for in-source fragmentation, potential for co-elution with matrix components, and the need for high sensitivity to meet regulatory limits.[1][2][3] N-Nitrososertraline, like many nitrosamine (B1359907) drug substance-related impurities (NDSRIs), can be unstable in the MS source, leading to the loss of the nitroso group (-NO).[3] This fragmentation can reduce the abundance of the protonated molecule, making detection and quantification challenging.

Q2: What is the expected protonated molecule and common fragment for N-Nitrososertraline?

A2: For N-Nitrososertraline (C₁₇H₁₆Cl₂N₂O), the expected protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 335. A commonly reported multiple reaction monitoring (MRM) transition is m/z 335 > 275.[2][4] The fragment at m/z 275 corresponds to the loss of the nitroso group and the amine nitrogen.[2]

Q3: Why am I observing a weak or non-existent signal for the m/z 335 precursor ion?

A3: A weak or absent signal for the m/z 335 precursor ion is often due to in-source fragmentation, where the molecule fragments before entering the mass analyzer.[2][3] High source temperatures and aggressive declustering potentials can exacerbate this issue.[2][3] In some cases, the m/z 275 ion, resulting from in-source fragmentation, may be observed as a more intense signal.[2]

Q4: Which ionization technique, ESI or APCI, is better for N-Nitrososertraline analysis?

A4: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for smaller, more polar nitrosamines.[5] For N-Nitrososertraline, some labs have reported difficulties with ESI due to in-source fragmentation.[2] It is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific instrumentation and conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for N-Nitrososertraline In-source fragmentationLower the ion source temperature. Start around 200 °C and optimize.[2] Reduce the declustering potential (DP) or fragmentor voltage to minimize collisions in the source region.[3]
Suboptimal ionizationEvaluate both ESI and APCI sources. For ESI, ensure proper nebulization and desolvation gas flows.
Poor chromatographic peak shapeEnsure the sample diluent is compatible with the mobile phase to avoid peak distortion.[1] Use a suitable analytical column, such as a C18, for good retention and separation.[6]
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sampleOptimize sample preparation to remove interfering components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
Improper curtain gas flowOptimize the curtain gas pressure to prevent non-ionized molecules and solvent droplets from entering the mass spectrometer.[1]
Poor Reproducibility Inconsistent sample preparationEnsure a standardized and validated sample preparation protocol is followed.[7]
Fluctuations in MS source conditionsAllow the mass spectrometer to stabilize before analysis. Regularly clean the ion source.
Variable instrument responseUse a stable isotope-labeled internal standard to compensate for variations.[7]
Seeing m/z 275 but not m/z 335 Significant in-source fragmentationAs a primary troubleshooting step, significantly lower the source temperature and declustering potential.[2][3] While not ideal, if the m/z 275 ion is stable and reproducible, it might be possible to use it as the "parent ion" for quantification, though this should be thoroughly justified and validated.[2]

Experimental Protocols

Generic LC-MS/MS Method for N-Nitrososertraline

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

Parameter Condition
LC Column C18, e.g., 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a high aqueous percentage and ramp to a high organic percentage to elute N-Nitrososertraline.
Flow Rate 0.4 - 1.0 mL/min[8]
Injection Volume 5 - 10 µL[8]
Column Temperature 40 °C[6]
MS Ionization ESI Positive or APCI Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Primary: 335 > 275 Confirmatory: 335 > 159, 335 > 123[2]
MS Source Parameter Optimization Strategy

A design of experiments (DoE) approach can efficiently optimize source parameters.[9] However, a one-factor-at-a-time approach can also be effective.

  • Infuse a standard solution of N-Nitrososertraline directly into the mass spectrometer.

  • Optimize Capillary Voltage: While monitoring the signal for m/z 335, vary the capillary voltage (e.g., 2000-4000 V) to find the value that gives the highest intensity.[9]

  • Optimize Source Temperature: Set the capillary voltage to its optimal value and vary the source temperature (e.g., 150-400 °C). Lower temperatures are often better for unstable compounds like nitrosamines.[2]

  • Optimize Nebulizer and Heater Gas Flows: Adjust the gas flow rates to ensure efficient desolvation without causing excessive fragmentation.

  • Optimize Declustering Potential/Fragmentor Voltage: Gradually increase this voltage while monitoring both the parent ion (m/z 335) and the fragment ion (m/z 275). The goal is to maximize the parent ion signal while minimizing in-source fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis s_prep Sample Weighing & Dissolution s_filter Centrifugation & Filtration s_prep->s_filter lc_inject Injection s_filter->lc_inject lc_column C18 Column Separation lc_inject->lc_column ms_source Ionization (ESI/APCI) lc_column->ms_source ms_analyzer MRM Analysis (m/z 335 > 275) ms_source->ms_analyzer d_quant Quantification ms_analyzer->d_quant d_report Reporting d_quant->d_report

Caption: A typical experimental workflow for the LC-MS analysis of N-Nitrososertraline.

troubleshooting_logic start Low/No Signal for m/z 335 check_frag Is m/z 275 signal high? start->check_frag reduce_temp Lower Source Temperature & Declustering Potential check_frag->reduce_temp Yes optimize_ion Optimize Ionization Source (ESI vs. APCI, Gas Flows) check_frag->optimize_ion No final_solution Signal Improved reduce_temp->final_solution check_chrom Review Chromatography (Peak Shape, Retention) optimize_ion->check_chrom check_chrom->final_solution

Caption: A logical troubleshooting workflow for low signal intensity of the N-Nitrososertraline precursor ion.

References

Validation & Comparative

A Comparative Guide to Internal Standards in the Quantification of N-Nitrososertraline: Deuterated vs. Non-Deuterated Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of impurities is paramount to ensure drug safety and efficacy. N-Nitrososertraline, a potential mutagenic impurity in the widely prescribed antidepressant sertraline, requires highly sensitive and reliable analytical methods for its detection and quantification. A critical component of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS) to correct for analytical variability. This guide provides an objective comparison between the use of a deuterated internal standard, N-Nitrososertraline-d3, and a non-deuterated (structural analog) internal standard for the quantitative analysis of N-Nitrososertraline.

The choice of internal standard can significantly impact the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte of interest. This close similarity allows them to effectively compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

Non-deuterated internal standards, typically structural analogs of the analyte, offer a more readily available and cost-effective alternative. However, their different chemical structures can lead to variations in chromatographic behavior and ionization efficiency compared to the analyte, potentially compromising the accuracy of quantification.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following table summarizes the expected performance characteristics of an analytical method for N-Nitrososertraline using either this compound or a representative non-deuterated internal standard. The data for the deuterated internal standard is based on published validation results for N-Nitrososertraline analysis. The performance data for the non-deuterated internal standard is representative of what is typically observed for such standards in similar bioanalytical assays.

Performance ParameterThis compound (Deuterated IS)Representative Non-Deuterated IS
Linearity (R²) > 0.998[1]Typically ≥ 0.99
Accuracy (% Recovery) 98.6% - 99.4%[1]85% - 115%
Precision (% RSD) < 3.9%[1]< 15%
Matrix Effect Minimal and effectively compensatedPotential for significant and variable matrix effects
Co-elution with Analyte YesNo, elutes at a different retention time
Compensation for Variability HighModerate to Low

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of N-Nitrososertraline. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Reagents
  • N-Nitrososertraline reference standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., a structural analog)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance or drug product samples

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitrososertraline, this compound, and the non-deuterated IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Nitrososertraline by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound or the non-deuterated IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the N-Nitrososertraline working solutions into a blank matrix (e.g., a solution of the drug substance without the nitrosamine (B1359907) impurity) and adding a fixed volume of the internal standard spiking solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh a portion of the drug substance or ground tablets and dissolve it in a known volume of diluent. Add a fixed volume of the internal standard spiking solution.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Gradient Elution: A suitable gradient program to achieve separation of N-Nitrososertraline from the drug substance and other potential impurities.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-Nitrososertraline, this compound, and the non-deuterated IS.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QC samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of N-Nitrososertraline in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working_Std Working Standards (Analyte) Stock->Working_Std IS_Spike IS Spiking Solution Stock->IS_Spike Cal_Stds Calibration Standards Working_Std->Cal_Stds QC_Samples QC Samples Working_Std->QC_Samples IS_Spike->Cal_Stds IS_Spike->QC_Samples Test_Samples Test Samples IS_Spike->Test_Samples LC_Separation Chromatographic Separation Cal_Stds->LC_Separation QC_Samples->LC_Separation Test_Samples->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Area_Ratio Cal_Curve Construct Calibration Curve Area_Ratio->Cal_Curve Quantification Quantify Analyte in Samples Cal_Curve->Quantification Isotope_Dilution_Principle cluster_process Analytical Process (Extraction, Injection, Ionization) Analyte Analyte (N-Nitrososertraline) Process_Variation Process Variation (e.g., Matrix Effects, Loss) Analyte->Process_Variation Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Process_Variation Analyte_Signal Analyte Signal Process_Variation->Analyte_Signal IS_Signal IS Signal Process_Variation->IS_Signal Ratio Constant Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitrososertraline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrososertraline, a potential genotoxic impurity in the widely prescribed antidepressant sertraline (B1200038), is of paramount importance. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike. N-nitrososertraline, a nitrosamine (B1359907) derivative of the active pharmaceutical ingredient (API) sertraline, requires sensitive and robust analytical methods for its detection and quantification at trace levels to ensure patient safety. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, drawing comparisons from various published studies and application notes.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the quantitative performance of different LC-MS/MS methods developed for the analysis of N-nitrososertraline. The data is compiled from various sources, each employing distinct chromatographic and mass spectrometric conditions.

ParameterMethod 1Method 2Method 3Method 4
Chromatography Column Waters XBridge C8Phenyl-hexylNot SpecifiedWaters ACQUITY UPLC BEH C18
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol (B129727)Not SpecifiedA: 0.1% H3PO4 bufferB: Acetonitrile (B52724) (40:60 v/v)A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Flow Rate 0.8 mL/minNot Specified1.0 mL/min0.3 mL/min
**Linearity (R²) **>0.990.998>0.999>0.99
Limit of Detection (LOD) 0.03%Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.05%125 ng/g0.08 µg/mL0.25 ppb
Accuracy (Recovery) 95.3%–101.9%98.6–99.4%99.1% to 100.5%85–93%
Precision (RSD) ≤ 2.0%< 1.9%Not Specified<12%

Note: The reported units and methodologies for determining LOD and LOQ may vary between studies, making direct comparison challenging. Researchers should refer to the original publications for detailed information.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and adapting these methods. Below are summaries of key experimental protocols from the cited literature.

Method 1: High-Sensitivity LC-MS/MS[3]
  • Sample Preparation: Sertraline drug products are prepared for analysis.

  • Chromatography: A Waters XBridge C8 column (4.6×150 mm, 3.5 µm) is used with a gradient elution. Mobile phase A consists of 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in methanol. The flow rate is maintained at 0.8 mL/min.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

Method 2: Comparative Evaluation of Chromatographic Columns[4]
  • Objective: This study compared a general-purpose C18 column with a phenyl-hexyl column for optimal chromatographic resolution of N-nitrososertraline from the parent API.

  • Finding: The phenyl-hexyl column demonstrated superior separation due to π-π interactions, which enhanced resolution, a critical factor for sertraline analysis.[2]

  • Validation: The method was fully validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).

Method 3: LC-MS/MS for Commercial Sertraline Products[3]
  • Chromatography: A X‐Bridge C18 column (150 × 4.6 mm, 3.5 μm) is used with an isocratic mobile phase of 0.1% H3PO4 buffer and acetonitrile (40:60 v/v) at a flow rate of 1.0 mL/min.

  • Detection: The wavelength for UV detection was set at 210 nm.

Method 4: Waters Application Note[1]
  • Sample Preparation: A stock solution of N-nitrososertraline (1 mg/mL) in methanol is prepared and serially diluted to create a calibration curve from 0.25 ng/mL to 100 ng/mL. For drug substance analysis, sertraline hydrochloride is dissolved in methanol. For tablet analysis, crushed tablets are extracted with methanol.

  • Chromatography: An ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer with ESI is used for detection.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow for N-nitrososertraline quantification by LC-MS/MS.

LC-MS/MS Workflow for N-Nitrososertraline Quantification cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Start Start: Sertraline Sample (Drug Substance or Product) Dissolve Dissolve/Extract in Methanol Start->Dissolve Spike Spike with Internal Standard (Optional) Dissolve->Spike Centrifuge Centrifuge/ Filter Spike->Centrifuge Dilute Dilute to Working Concentration Centrifuge->Dilute Inject Inject into LC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Detect Detect MRM Transitions Analyze->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify N-Nitrososertraline Calibrate->Quantify

Caption: General workflow for N-nitrososertraline analysis by LC-MS/MS.

Considerations for Method Selection

While LC-MS/MS is the predominant technique for N-nitrososertraline analysis, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile nitrosamines.[3][4] However, the thermal lability of some nitrosamines can be a challenge for GC-based methods. For N-nitrososertraline, LC-MS/MS offers the advantage of high sensitivity and specificity without the need for derivatization and with reduced risk of thermal degradation.

A critical aspect of method development for N-nitrososertraline is managing in-source fragmentation within the mass spectrometer. Some studies have reported challenges in detecting the protonated molecule ([M+H]+) due to fragmentation, which can complicate quantification.[5] Optimization of source parameters is crucial to mitigate this effect.

Conclusion

The quantification of N-nitrososertraline in sertraline products is a critical analytical challenge that necessitates robust and sensitive methods. LC-MS/MS has emerged as the gold standard, with various validated methods available. The choice of a specific method will depend on the laboratory's instrumentation, the required level of sensitivity, and the specific matrix being analyzed. This guide provides a comparative overview to assist researchers and analytical scientists in making an informed decision for their specific needs, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Guide to N-Nitrososertraline Recovery Studies Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine (B1359907) impurities is of paramount importance to ensure the safety and quality of pharmaceutical products. N-Nitrososertraline, a potential impurity in the antidepressant medication sertraline (B1200038), requires robust analytical methods for its detection and control at trace levels. The use of a deuterated internal standard in recovery studies is a critical component of method validation, providing a reliable means to compensate for variations in sample preparation and analysis. This guide offers a comparative overview of recovery studies for N-Nitrososertraline, emphasizing the role of deuterated standards and presenting supporting experimental data.

The Gold Standard: Isotope Dilution with Deuterated Internal Standards

The principle of isotope dilution mass spectrometry is the gold standard for the quantitative analysis of trace-level impurities like N-Nitrososertraline.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as a deuterated standard, to the sample at the beginning of the analytical process.[1][2] The deuterated standard is chemically identical to the target analyte but has a different mass due to the presence of deuterium (B1214612) atoms.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]

The key advantage of this approach is that the internal standard experiences the same sample preparation and analysis conditions as the native analyte.[4] Any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[4] By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved, irrespective of sample matrix effects or variations in recovery.[1] For N-Nitrososertraline, a commercially available deuterated standard is N-Nitrososertraline-d3.[5]

Comparison of Recovery Data for N-Nitrososertraline

While specific studies directly comparing the recovery of N-Nitrososertraline with and without a deuterated standard are not publicly available, existing literature on the analysis of this impurity provides valuable recovery data. These studies, although not all explicitly stating the use of a deuterated standard, demonstrate the expected performance of analytical methods for N-Nitrososertraline.

Analytical MethodSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS0.05 mg/kg and 0.5 mg/kg85 - 93Not Reported[6]
LC-MS/MSLow, Medium, High QC Levels98.6 - 99.40.2 - 3.1[7]
LC-MS/MSNot Specified95.3 - 101.9≤ 2.0[8]

Table 1: Summary of Reported Recovery Data for N-Nitrososertraline.

The data presented in Table 1, from various LC-MS/MS methods, showcases high recovery rates for N-Nitrososertraline, indicating the effectiveness of the extraction and analytical procedures. The use of a deuterated internal standard in such studies would further enhance the reliability and accuracy of these results.

Experimental Protocols for N-Nitrososertraline Analysis

The following sections detail typical experimental methodologies employed in the analysis of N-Nitrososertraline, which form the basis for recovery studies.

Sample Preparation

A common procedure for the preparation of sertraline drug substance or product samples for N-Nitrososertraline analysis involves the following steps:

  • Weighing: Accurately weigh a specific amount of the sertraline sample (e.g., 5.09 mg of sertraline hydrochloride).[9]

  • Spiking (for recovery studies): For recovery experiments, a known amount of N-Nitrososertraline standard solution (and ideally, a deuterated internal standard) is added to the sample.[6][10] Spiking is typically performed at different concentration levels, such as at the limit of quantification (LOQ) and higher.[6]

  • Dissolution: The sample is dissolved in a suitable solvent, typically methanol (B129727).[6][11][12]

  • Extraction: The mixture is subjected to an extraction procedure, which may include vortexing and ultrasonication, to ensure complete dissolution and extraction of the analyte.[7][12]

  • Centrifugation: The sample is centrifuged to separate any undissolved excipients or particulate matter.[11][12]

  • Filtration: The supernatant is filtered through a suitable filter (e.g., 0.22-μm PTFE) to remove any remaining particulates before analysis.[7]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of N-Nitrososertraline.

  • Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is often used to separate N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, and other potential impurities.[7][13] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is typically employed.[7][8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for detection.[11] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both N-Nitrososertraline and its deuterated internal standard.

Workflow for N-Nitrososertraline Recovery Study

The following diagram illustrates a typical workflow for a recovery study of N-Nitrososertraline using a deuterated internal standard.

Recovery_Study_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Sertraline Sample Spike_NSERT Spike with N-Nitrososertraline Standard Sample->Spike_NSERT Spike_dNSERT Spike with Deuterated This compound (IS) Spike_NSERT->Spike_dNSERT Dissolve Dissolve in Solvent (e.g., Methanol) Spike_dNSERT->Dissolve Extract Vortex and Sonicate Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify Analyte/IS Ratio Detect->Quantify Calculate Calculate % Recovery Quantify->Calculate

Figure 1: Experimental workflow for N-Nitrososertraline recovery study.

References

limit of detection (LOD) and limit of quantification (LOQ) for N-Nitrososertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the analytical performance for the detection of N-Nitrososertraline, a potential genotoxic impurity, is crucial for ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitrososertraline, with a comparative analysis against other common nitrosamine (B1359907) impurities, N-Nitrosodimethylamine (NDMA), and N-Nitrosodiethylamine (NDEA).

This document summarizes quantitative data from various analytical methodologies, presents detailed experimental protocols for key methods, and illustrates the general workflow for determining these critical analytical parameters.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for detecting N-Nitrososertraline and other nitrosamines is a critical factor in risk assessment and quality control. The following table summarizes the reported LOD and LOQ values for N-Nitrososertraline alongside NDMA and NDEA, primarily determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for trace-level analysis of these impurities.[1]

ImpurityAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-Nitrososertraline UPLC-MS/MSDrug Substance/Product-0.25 ppb (µg/kg)[2]
N-Nitrososertraline LC-MS/MSSertraline (B1200038) Drug Products0.03%0.05%[3]
N-Nitrososertraline LC-MS/MSSertraline Preparations-Approx. 1 ng/mL[4]
N-Nitrosodimethylamine (NDMA)LC-MS/MSRanitidine1.0 ng/mL3 ng/mL
N-Nitrosodimethylamine (NDMA)GC-MSOlmesartan Medoxomil0.23 ppm (µg/g)0.71 ppm (µg/g)
N-Nitrosodiethylamine (NDEA)LC-MS/MSValsartan0.02 µg/g0.05 µg/g
N-Nitrosodiethylamine (NDEA)GC-MSOlmesartan Medoxomil0.10 ppm (µg/g)0.31 ppm (µg/g)

Note: Direct comparison of values should be made with caution due to variations in analytical methodologies, matrices, and the units of measurement reported in different studies.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving the necessary sensitivity and accuracy for the determination of nitrosamine impurities. Below are representative methodologies for the analysis of N-Nitrososertraline.

Method 1: UPLC-MS/MS for the Analysis of N-Nitrososertraline in Drug Substance and Tablets[2][5]

This method utilizes Ultra-Performance Liquid Chromatography coupled with a Tandem Quadrupole Mass Spectrometer for the sensitive detection and quantification of N-Nitrososertraline.

  • Sample Preparation:

    • A standard stock solution of N-Nitrososertraline (1 mg/mL) is prepared in methanol (B129727).

    • Working standard solutions are prepared by sequential dilution to create a calibration curve ranging from 0.25 ng/mL to 100 ng/mL.[5]

    • For the drug substance, a 5 mg/mL solution of sertraline API in methanol is prepared and used as a diluent for the matrix-matched calibration curve.[5]

    • For tablets, a composite of crushed tablets is extracted with methanol, vortexed, and centrifuged. The supernatant is then transferred for analysis.[5]

  • Chromatographic Conditions:

    • Column: Atlantis™ Premier BEH C18 AX Column

    • Mobile Phase: A gradient of two mobile phases is used.

    • Flow Rate: Maintained to achieve chromatographic separation between sertraline and N-Nitrososertraline.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of N-Nitrososertraline.

  • LOD and LOQ Determination: The LOQ is established based on a 10:1 signal-to-noise (S/N) ratio.[2] Regulatory requirements often necessitate an LOQ at 10% of the acceptable intake (AI) limit.[2]

Method 2: High-Sensitivity LC-MS/MS for Quantification of N-Nitroso Sertraline in Antidepressant Drug Products[3]

This method provides a highly sensitive and selective approach for the precise measurement of N-Nitrososertraline in pharmaceutical formulations.

  • Sample Preparation:

    • Standard solutions of N-Nitrososertraline are prepared in a suitable solvent.

    • Drug product samples are prepared by extracting a known quantity of the formulation to achieve a target concentration.

  • Chromatographic Conditions:

    • Column: Waters XBridge C8, 4.6×150 mm, 3.5 µm.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Phase A) and 0.1% formic acid in methanol (Phase B).

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • LOD and LOQ Determination: The LOD and LOQ are determined to be 0.03% and 0.05% respectively, allowing for the identification of N-Nitrososertraline at trace levels.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a nitrosamine impurity such as N-Nitrososertraline using LC-MS/MS.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation cluster_result Result Determination prep_standards Prepare Standard Solutions (Calibration Curve & Spiking) lc_separation Chromatographic Separation prep_standards->lc_separation prep_sample Prepare Sample Matrix (Drug Substance/Product) prep_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection linearity Establish Linearity (Calibration Curve) ms_detection->linearity sn_ratio Determine Signal-to-Noise Ratio (S/N) for low concentrations ms_detection->sn_ratio lod LOD Determination (e.g., S/N = 3) sn_ratio->lod loq LOQ Determination (e.g., S/N = 10) sn_ratio->loq

Caption: Experimental workflow for LOD and LOQ determination.

References

A Comparative Guide to LC-MS/MS Systems for the Quantification of N-Nitrososertraline

Author: BenchChem Technical Support Team. Date: December 2025

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrososertraline, an impurity that can form during the manufacturing and storage of the antidepressant sertraline (B1200038), requires sensitive and accurate quantification to ensure patient safety and regulatory compliance.[1] This guide provides a comparative overview of the performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of N-Nitrososertraline, supported by experimental data from various studies.

Performance Comparison of LC-MS/MS Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods used for the quantification of N-Nitrososertraline. These methods have been validated on various high-performance LC-MS/MS platforms, demonstrating the robustness of this analytical technique for trace-level impurity analysis.

Performance ParameterMethod 1Method 2Method 3
LC-MS/MS System UPLC with Xevo TQ-S micro Tandem Quadrupole Mass SpectrometerLC-MS/MS (e.g., MS (AB Sciex QTRAP 5500))LC-MS/MS with Phenyl-Hexyl Column
Limit of Detection (LOD) 0.25 ppb (relative to 5 mg/mL sertraline)Not explicitly stated, but calibration curve starts at 1 ng/mL (approx. 0.2 ppm)Not explicitly stated
Limit of Quantification (LOQ) 0.25 ppb (10% of the 2.5 ppb threshold)1 ng/mL (approx. 0.2 ppm)125 ng/g[2][3]
**Linearity (R²) **> 0.99 over 0.25–100 ng/mLLinear 6-point curve from approx. 1 ng/mL to 100 ng/mL0.998[2][3]
Accuracy (Recovery) 85–93%Not explicitly stated98.6–99.4%[2][3]
Precision (%RSD) < 9% for 250 injectionsNot explicitly stated< 1.9%[2][3]
Performance ParameterMethod 4
LC-MS/MS System High-Sensitivity LC-MS/MS
Limit of Detection (LOD) 0.03 µg/mL[1]
Limit of Quantification (LOQ) 0.08 µg/mL[1]
**Linearity (R²) **> 0.999 (LOQ-150%)[1]
Accuracy (Recovery) 95.3%–101.9%[1]
Precision (%RSD) ≤ 2.0%[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols from the cited studies.

Method 1: UPLC-MS/MS with Xevo TQ-S micro

  • Sample Preparation: Sertraline drug substance or crushed tablets are dissolved in methanol (B129727) to a concentration of 5 mg/mL.[4][5] For recovery studies, samples are spiked with N-nitrososertraline standard solutions. The samples are vortexed, centrifuged, and the supernatant is transferred to LC-MS vials.[4][5]

  • Chromatography:

    • Column: Atlantis Premier BEH C18 AX Column.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[6]

Method 2: LC-MS/MS with AB Sciex QTRAP 5500

  • Sample Preparation: Sertraline preparations are extracted with methanol. Two preparations are made per sample, with one being spiked with N-nitrososertraline.[6] The samples are centrifuged, and the supernatant is collected.[6]

  • Chromatography: Specific column and mobile phase details are not fully provided in the abstract, but a standard reverse-phase separation is implied.

  • Mass Spectrometry:

    • Ionization: ESI is a common method for such analyses.

    • Detection: The analysis is performed in MRM mode. For calibration, the areas of the two isomers of N-nitrososertraline are integrated together.[6]

Method 3: LC-MS/MS with a Phenyl-Hexyl Column

  • Sample Preparation: Homogenized powder from tablets is weighed, and a specific volume of a solution like 0.1% formic acid in a water:methanol mixture is added. The mixture is then vortexed, sonicated, and centrifuged. The supernatant is filtered before injection.[2]

  • Chromatography:

    • Column: A phenyl-hexyl column was found to provide superior separation of N-nitrososertraline from the sertraline active pharmaceutical ingredient (API) by leveraging π-π interactions.[2][3]

    • Mobile Phase: A gradient elution is employed.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: MRM mode is used for quantification.

Method 4: High-Sensitivity LC-MS/MS

  • Sample Preparation: Pharmaceutical formulations are prepared for analysis, though specific extraction details are not provided in the abstract.

  • Chromatography:

    • Column: Waters XBridge C8, 4.6x150 mm, 3.5 µm.[1]

    • Mobile Phase: Gradient elution with Phase A as 0.1% formic acid in water and Phase B as 0.1% formic acid in methanol.[1]

    • Flow Rate: 0.8 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization.[1]

    • Detection: MRM mode. The monitored mass transition was 563.00 → 533.15 m/z.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of N-Nitrososertraline in pharmaceutical products using LC-MS/MS.

N-Nitrososertraline Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Sertraline Drug Product (Tablets/API) weigh Weighing & Dissolution in Methanol sample->weigh spike Spiking with Internal Standard (Optional) weigh->spike extract Vortexing & Sonication spike->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant Collection & Filtration centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject Sample chromatography Chromatographic Separation (e.g., C18 column) lc_injection->chromatography ms_ionization Mass Spectrometry (ESI+) chromatography->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of N-Nitrososertraline calibration_curve->quantification reporting Reporting Results (e.g., ng/g or ppm) quantification->reporting

Caption: A generalized workflow for N-Nitrososertraline analysis.

Conclusion

The analysis of N-Nitrososertraline at trace levels in pharmaceutical products is effectively achieved using various LC-MS/MS systems. The choice of a specific system and method will depend on the required sensitivity, the laboratory's existing instrumentation, and the need to resolve the analyte from the drug's active pharmaceutical ingredient. The methods presented here, utilizing different columns and mass spectrometers, all demonstrate high sensitivity, accuracy, and precision, meeting the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities. The development of robust and validated LC-MS/MS methods is crucial for ensuring the quality and safety of sertraline-containing medicines.

References

Phenyl-Hexyl vs. C18 Columns for N-Nitrososertraline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine (B1359907) impurities are paramount for ensuring drug safety and regulatory compliance. N-Nitrososertraline (NSERT), a potential impurity in the widely prescribed antidepressant Sertraline, requires robust analytical methods for its monitoring. This guide provides a comparative analysis of two common reversed-phase HPLC columns, Phenyl-Hexyl and C18, for the separation of NSERT from its parent active pharmaceutical ingredient (API), Sertraline.

A critical aspect of method development for nitrosamine impurities is achieving sufficient chromatographic resolution between the nitrosamine and the API, especially when the API is present at a much higher concentration. This prevents ion suppression and ensures accurate quantification by mass spectrometry. Recent studies have demonstrated that the choice of stationary phase plays a crucial role in this separation.

Performance Comparison: Phenyl-Hexyl vs. C18

A direct comparison of Phenyl-Hexyl and C18 columns for the separation of N-Nitrososertraline and Sertraline has shown that the Phenyl-Hexyl column provides a superior chromatographic resolution.[1][2][3] This enhanced separation is attributed to the unique properties of the phenyl-hexyl stationary phase, which facilitates π-π interactions with the aromatic rings present in both Sertraline and N-Nitrososertraline.[2][3] These interactions, in addition to the hydrophobic interactions common to both column types, result in differential retention that significantly improves the separation between the two compounds.

In contrast, while C18 columns are widely used for their strong hydrophobic retention, they may offer less selectivity for structurally similar aromatic compounds like Sertraline and N-Nitrososertraline.[1][2][3] The separation on a C18 column relies primarily on hydrophobic interactions, which can be less effective in distinguishing between the API and its nitrosamine impurity.

The following table summarizes the key comparative data based on available research:

ParameterPhenyl-Hexyl ColumnC18 ColumnReference
Resolution (Sertraline & N-Nitrososertraline) Superior separationLess effective separation[1][2][3]
Primary Interaction Mechanism Hydrophobic and π-π interactionsHydrophobic interactions[2][3][4][5]
Selectivity for Aromatic Compounds HighModerate[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols used in the comparative analysis of Phenyl-Hexyl and C18 columns for N-Nitrososertraline.

Method Using Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl column[1][2][3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B) is commonly used.[6]

  • Flow Rate: Typically around 0.3 to 0.5 mL/min.

  • Column Temperature: Maintained at approximately 40°C.

  • Detection: Tandem Mass Spectrometry (MS/MS) is the preferred detection method for sensitive and specific quantification of nitrosamines.[2][3][6]

Method Using C18 Column

Several methods have been developed for the analysis of N-Nitrososertraline using C18 columns. A representative protocol is as follows:

  • Column: A high-quality C18 column, such as an Atlantis™ Premier BEH C18 AX or equivalent.[7][8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and an organic modifier like methanol or acetonitrile (B52724) is typical.[6][9]

  • Flow Rate: Generally in the range of 0.3 to 0.8 mL/min.[6]

  • Column Temperature: Often maintained between 30°C and 40°C.[10]

  • Detection: LC-MS/MS is the standard for achieving the required low detection limits for nitrosamine impurities.[7][8]

Visualizing the Analytical Workflow

The selection of an appropriate HPLC column is a critical step in the method development for nitrosamine analysis. The following diagram illustrates the logical workflow, highlighting the decision points that lead to the choice between a C18 and a Phenyl-Hexyl column.

cluster_0 Method Development Initiation cluster_1 Column Screening cluster_2 Performance Evaluation cluster_3 Method Optimization & Finalization Start Define Analytical Goal: Separate N-Nitrososertraline from Sertraline API Scout Initial Column Scouting Start->Scout C18 C18 Column (General Purpose Hydrophobic) Scout->C18 PhenylHexyl Phenyl-Hexyl Column (Alternative Selectivity) Scout->PhenylHexyl Eval_C18 Evaluate Resolution on C18 C18->Eval_C18 Eval_PH Evaluate Resolution on Phenyl-Hexyl PhenylHexyl->Eval_PH Check_Res_C18 Sufficient Resolution? Eval_C18->Check_Res_C18 Check_Res_PH Superior Resolution? Eval_PH->Check_Res_PH Check_Res_C18->Scout No, Try Alternative Optimize_C18 Optimize Method with C18 Check_Res_C18->Optimize_C18 Yes Check_Res_PH->Optimize_C18 No Optimize_PH Optimize Method with Phenyl-Hexyl Check_Res_PH->Optimize_PH Yes Final_Method Final Validated Method Optimize_C18->Final_Method Optimize_PH->Final_Method

HPLC Column Selection Workflow for N-Nitrososertraline Analysis.

Conclusion

Based on the available comparative data, a Phenyl-Hexyl column is the recommended choice for the chromatographic separation of N-Nitrososertraline from Sertraline. The unique selectivity offered by the phenyl-hexyl stationary phase, driven by π-π interactions, provides superior resolution, which is a critical factor for accurate and reliable quantification of this nitrosamine impurity. While C18 columns can be used, they may require more extensive method development to achieve adequate separation, particularly in the presence of high concentrations of the Sertraline API. This guide provides researchers with the necessary information to make an informed decision on column selection for the analysis of N-Nitrososertraline, ultimately contributing to the development of robust and reliable analytical methods for ensuring the safety of pharmaceutical products.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling N-Nitrososertraline-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of N-Nitrososertraline-d3, a deuterated N-nitroso compound. Due to its classification as a potential carcinogen and the specific handling requirements for deuterated substances, adherence to the following protocols is imperative to ensure personnel safety, maintain compound integrity, and comply with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical. A safety data sheet for a similar compound, N-Nitroso Sertraline solution, indicates it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, a suspected carcinogen, and may cause organ damage. N-nitroso compounds, as a class, are recognized as probable human carcinogens[1]. Therefore, stringent safety measures are required.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Double gloving is mandatory. An inner nitrile glove should be worn with an outer layer of butyl rubber gloves for broad chemical resistance[2]. Gloves must be inspected before use and changed immediately if contamination is suspected[2][3].
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required[3]. A full-face shield should be worn when there is a risk of splashes[2].
Body Protection A fire/flame resistant and impervious lab coat or gown should be worn over personal clothing[3].
Respiratory Protection A NIOSH-approved half-face filter-type respirator for dusts, mists, and fumes should be used, in accordance with 29 CFR 1910.134[4]. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure[1][2].

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to prevent exposure[1].

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources[5]. Long-term storage at reduced temperatures (-20°C or -80°C) is often recommended for deuterated compounds to minimize degradation[6].

  • Due to the hygroscopic nature of many deuterated compounds, store under a dry, inert atmosphere such as nitrogen or argon to prevent isotopic dilution through hydrogen-deuterium exchange[5][6].

2. Preparation and Handling:

  • Before use, allow the sealed container to equilibrate to room temperature to prevent condensation, which can compromise the compound's integrity[5][6].

  • All manipulations, including weighing and solution preparation, must be performed in a chemical fume hood[2].

  • Use disposable labware whenever possible to avoid cross-contamination[1].

  • Handle the compound in a manner that minimizes the creation of dust or aerosols.

3. In Case of a Spill:

  • Immediately evacuate and isolate the area[1].

  • Decontamination should only be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus[1].

  • Absorb the spilled material with an inert material and place it in a sealed, clearly labeled container for disposal[1].

  • Thoroughly wash the spill site and ensure the area is well-ventilated before resuming work[1].

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations[1][7].

  • Waste Collection: Collect all waste, including unused compound, contaminated solutions, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container[1]. The label should include the chemical name, hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation[1].

  • Decontamination: For chemical decontamination of N-nitroso compounds, a procedure using aluminum:nickel alloy powder in a basic medium has been shown to be effective, achieving at least 99.98% destruction[8][9]. However, this should only be performed by trained personnel.

  • Final Disposal: The sealed hazardous waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via incineration[1].

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Store Store in Cool, Dry, Inert Atmosphere Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate Spill Spill? Experiment->Spill Collect_Waste Collect Hazardous Waste Decontaminate->Collect_Waste Dispose Dispose via EHS Collect_Waste->Dispose Evacuate Evacuate Area Decontaminate_Spill Decontaminate Spill Evacuate->Decontaminate_Spill Decontaminate_Spill->Collect_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.